1-Chloro-4-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGCEKJOLUNIFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Record name | P-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10857 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-CHLORO-4-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020281 | |
| Record name | 1-Chloro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitrochlorobenzene is a light yellow crystalline solid. Density 1.520 g / cm3. Melting point 83 °C. Sweet odor. Very toxic by inhalation, ingestion, and skin absorption., Light yellow crystalline solid with a sweet odor; [CAMEO], YELLOWISH CRYSTALS WITH CHARACTERISTIC ODOUR., Yellow, crystalline solid with a sweet odor. | |
| Record name | P-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10857 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Nitrochlorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/759 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-CHLORO-4-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | P-NITROCHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | p-Nitrochlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
468 °F at 760 mmHg (NTP, 1992), 242 °C at 760 mm Hg, 242 °C, 468 °F | |
| Record name | P-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10857 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-CHLORO-4-NITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-CHLORO-4-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | P-NITROCHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | p-Nitrochlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
230 °F (NTP, 1992), 127 °C, 261 °F (closed cup), 261 °F (127 °C) (closed cup), 127 °C c.c., 230 °F, 261 °F | |
| Record name | P-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10857 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Nitrochlorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/759 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-CHLORO-4-NITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-CHLORO-4-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | P-NITROCHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | p-Nitrochlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 0.1 mg/mL at 75 °F (NTP, 1992), Sparingly sol in cold alc and freely in boiling alcohol, ether, carbon disulfide., Soluble in organic solvents, In water, 225 mg/L at 20 °C, Solubility in water: none, Slight | |
| Record name | P-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10857 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-CHLORO-4-NITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-CHLORO-4-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Nitrochlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.52 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.520, Relative density (water = 1): 1.3, 1.52 | |
| Record name | P-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10857 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-CHLORO-4-NITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-CHLORO-4-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | P-NITROCHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | p-Nitrochlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.44 (AIR= 1), Relative vapor density (air = 1): 5.44, 5.44 | |
| Record name | P-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10857 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-CHLORO-4-NITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-CHLORO-4-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | P-NITROCHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.09 mmHg at 77 °F ; 0.23 mmHg at 99.9 °F (NTP, 1992), 0.02 [mmHg], 2.19X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 30 °C: 20, 0.2 mmHg at 86 °F, (86 °F): 0.2 mmHg | |
| Record name | P-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10857 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Nitrochlorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/759 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-CHLORO-4-NITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-CHLORO-4-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | P-NITROCHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | p-Nitrochlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Monoclinic prisms, Yellow crystals, Yellow, crystalline solid | |
CAS No. |
100-00-5 | |
| Record name | P-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10857 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Chloro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Chloro-4-nitrobenzene | |
| Source | ChemIDplus | |
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| Record name | Benzene, 1-chloro-4-nitro- | |
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| Record name | P-CHLORONITROBENZENE | |
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| Record name | 1-CHLORO-4-NITROBENZENE | |
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| Record name | P-NITROCHLOROBENZENE | |
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| Record name | Benzene, 1-chloro-4-nitro- | |
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Melting Point |
182.5 °F (NTP, 1992), 82-84 °C, The liquid molar volume is 0.121 cu m/kmol. The IG heat of formation is 3.72X10+7 J/kmol. The heat fusion at the melting point is 1.41X10+7 J/kmol., 182 °F | |
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| Record name | 1-CHLORO-4-NITROBENZENE | |
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| Record name | p-Nitrochlorobenzene | |
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Synthesis Methodologies and Reaction Pathways for 1 Chloro 4 Nitrobenzene
Established Synthetic Routes to 1-Chloro-4-nitrobenzene
The industrial production of this compound primarily relies on well-established electrophilic aromatic substitution reactions. These methods are characterized by their efficiency and scalability, making them suitable for large-scale manufacturing.
Nitration of Chlorobenzene (B131634)
The most common industrial method for preparing this compound is the nitration of chlorobenzene. wikipedia.org This reaction involves treating chlorobenzene with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). brainly.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the chlorobenzene ring.
The chloro group is an ortho, para-directing deactivator. Consequently, the nitration of chlorobenzene yields a mixture of isomers, primarily 2-nitrochlorobenzene and 4-nitrochlorobenzene, with a small amount of 3-nitrochlorobenzene. wikipedia.orgiarc.fr Typically, the reaction produces the 2- and 4-isomers in approximately a 1:2 ratio. wikipedia.org The separation of these isomers is achieved through a combination of fractional crystallization and distillation. wikipedia.orgiarc.fr
| Reactants | Reagents/Catalysts | Products | Isomer Ratio (approx.) |
| Chlorobenzene | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 2-nitrochlorobenzene, 4-nitrochlorobenzene | 1:2 |
Chlorination of Nitrobenzene (B124822)
An alternative, though less common, route to this compound is the direct chlorination of nitrobenzene. solubilityofthings.com This electrophilic aromatic substitution is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃). iarc.frorgsyn.org
The nitro group is a strong deactivating group and a meta-director. Therefore, the chlorination of nitrobenzene predominantly yields 3-chloronitrobenzene. iarc.frsciencemadness.org The formation of this compound through this method is significantly less favored, with typical isomer distributions showing about 86% 3-chloronitrobenzene, 10% 2-chloronitrobenzene, and only 4% 4-chloronitrobenzene. iarc.fr Due to the low yield of the desired para-isomer, this method is not the preferred industrial process for producing this compound. sciencemadness.org
| Reactants | Reagents/Catalysts | Major Product | Minor Products |
| Nitrobenzene | Chlorine (Cl₂), Iron(III) chloride (FeCl₃) | 3-chloronitrobenzene | 2-chloronitrobenzene, 4-chloronitrobenzene |
Oxidation of 4-Chloroaniline (B138754)
This compound can also be synthesized through the oxidation of 4-chloroaniline. mdpi.com This method offers a different synthetic approach, starting from an amino-substituted benzene (B151609) ring. A common oxidizing agent used for this transformation is peroxytrifluoroacetic acid, prepared in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide. mdpi.comresearchgate.net The reaction is typically conducted in a suitable solvent like dichloromethane. mdpi.com This oxidation process can provide a nearly quantitative yield of 4-nitrochlorobenzene. mdpi.comresearchgate.net
| Starting Material | Oxidizing Agent | Solvent | Product |
| 4-Chloroaniline | Peroxytrifluoroacetic acid | Dichloromethane | This compound |
Advanced Synthetic Strategies and Catalytic Approaches
While the established routes are effective, research continues to explore more advanced and sustainable catalytic systems. These modern approaches often focus on the transformation of this compound into other valuable compounds, particularly through the reduction of its nitro group.
Ruthenium Complex Catalysis in Nitro Group Reduction
Ruthenium-based catalysts have shown significant promise in the selective reduction of the nitro group in this compound to form 4-chloroaniline, a crucial industrial intermediate. Various ruthenium complexes have been investigated for their catalytic activity in this hydrogenation reaction. rsc.org For instance, half-sandwich ruthenium(II) complexes have demonstrated high efficiency. researchgate.net Some ruthenium catalysts can achieve high turnover numbers, indicating their effectiveness even at low concentrations. rsc.org
The reduction can be carried out using different hydrogen sources, such as molecular hydrogen (H₂) or transfer hydrogenation agents like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like ethanol (B145695). rsc.orgnih.gov The reaction pathway for this reduction can proceed through a direct route, involving the formation of N-hydroxylamine as an intermediate before yielding the final aniline (B41778) product. researchgate.net
| Catalyst Type | Hydrogen Source | Key Features |
| Half-sandwich ruthenium(II) complexes | Molecular Hydrogen (H₂) or Sodium Borohydride (NaBH₄) | High catalytic activity and selectivity, can operate under mild conditions. researchgate.netnih.gov |
Iron(III) Chloride Hexahydrate/Cationic 2,2′-Bipyridyl Catalytic Systems
In the pursuit of more environmentally friendly and cost-effective catalysts, iron-based systems have gained considerable attention. A notable example is the combination of iron(III) chloride hexahydrate (FeCl₃·6H₂O) with a cationic 2,2′-bipyridyl ligand. mdpi.com This system has proven to be an operationally simple and reusable catalyst for the highly selective reduction of nitroarenes, including this compound, to their corresponding anilines. mdpi.comresearchgate.net
This catalytic reduction is typically performed in water, an environmentally benign solvent, using hydrazine (B178648) monohydrate as the reducing agent. mdpi.com The reaction proceeds at elevated temperatures, for instance at 100 °C, and can provide high to excellent yields of the desired aniline derivatives. mdpi.comresearchgate.net A key advantage of this system is its reusability; the aqueous catalytic solution can be separated from the organic product and reused for several cycles with only a slight decrease in activity. mdpi.com This catalytic method demonstrates excellent tolerance to a variety of functional groups. mdpi.comresearchgate.net
| Catalyst System | Reducing Agent | Solvent | Key Advantages |
| Iron(III) chloride hexahydrate/Cationic 2,2′-bipyridyl | Hydrazine monohydrate | Water | Environmentally friendly, reusable, high selectivity, tolerates various functional groups. mdpi.comresearchgate.net |
N-Doped Carbon Materials as Metal-Free Catalysts for Hydrogenation
In the pursuit of sustainable and selective catalytic processes, metal-free N-doped carbon materials have emerged as promising candidates for the hydrogenation of this compound. mdpi.comdntb.gov.uaua.es These materials offer a green alternative to traditional metal-based catalysts. mdpi.com
Research Findings on N-Doped Carbon Catalysts
Recent studies have focused on the design and synthesis of nitrogen-doped porous carbons derived from precursors like melamine (B1676169) and calcium citrate (B86180). mdpi.comdntb.gov.ua The catalytic activity of these materials is intrinsically linked to their physicochemical and textural properties, which can be tuned by controlling synthesis parameters such as the pyrolysis temperature. mdpi.comdntb.gov.ua
It has been observed that a minimum pyrolysis temperature of 750 °C is necessary to form a carbonaceous structure. mdpi.comdntb.gov.ua While higher temperatures can lead to a decrease in nitrogen content, they also promote the development of porosity up to around 850 °C. mdpi.comdntb.gov.ua Beyond this temperature, the porous structure may begin to deteriorate. mdpi.comdntb.gov.ua
The most effective catalysts, achieving full conversion of this compound, were synthesized from a 2:1 melamine to citrate mixture and pyrolyzed at 850 °C and 900 °C. dntb.gov.ua These catalysts strike a crucial balance between the level of N-doping and a well-developed mesoporous structure. mdpi.comdntb.gov.ua This structure facilitates the access of reactants to the catalytic sites, which is crucial for the reaction. mdpi.comdntb.gov.ua Remarkably, all tested N-doped carbon materials demonstrated 100% selectivity for the hydrogenation of the nitro group, yielding the corresponding chloro-aniline. mdpi.comdntb.gov.ua
The charge redistribution in N-doped carbons, arising from the different electronegativities of carbon and nitrogen, is believed to favor the adsorption and activation of the nitro group and the heterolytic cleavage of molecular hydrogen. mdpi.com Furthermore, research has shown a synergistic effect when carbon is co-doped with both nitrogen and phosphorus, outperforming their mono-doped counterparts in the hydrogenation of this compound to 4-chloroaniline. ua.es
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to develop more environmentally benign chemical processes. In the context of this compound, this involves exploring alternative reagents and reaction conditions to minimize waste and avoid hazardous substances.
The traditional Béchamp process for reducing nitroarenes, which used iron as a reductant, generated significant metallic waste. mdpi.com Subsequent methods employed other reductants like tin, zinc, and sulfides. mdpi.com More modern, greener approaches have investigated the use of milder reductants such as formic acid, sodium borohydride, and hydrazine hydrate. mdpi.com
A significant advancement in green catalytic hydrogenation is the use of molecular hydrogen (H₂) as a reductant, which is considered environmentally friendly. mdpi.com The use of metal-free N-doped carbons as catalysts in conjunction with H₂ for the reduction of this compound represents a particularly green methodology. mdpi.com This approach not only avoids the use of metal catalysts but also demonstrates high selectivity, a key challenge when other reducible groups are present in the molecule. mdpi.com
Microwave-assisted organic synthesis is another green chemistry technique that has been applied to reactions involving this compound. researchgate.net For instance, the synthesis of certain Schiff bases from this compound can be dramatically accelerated, reducing reaction times from hours to minutes under microwave irradiation. researchgate.net
Reaction Mechanisms and Kinetics in this compound Synthesis
The synthesis of this compound primarily involves the nitration of chlorobenzene. This process is a classic example of electrophilic aromatic substitution.
Electrophilic Aromatic Substitution in Nitration
The nitration of an aromatic ring like benzene or its derivatives is achieved by treating the compound with a mixture of concentrated nitric acid and concentrated sulfuric acid. byjus.commasterorganicchemistry.comuomustansiriyah.edu.iq The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). byjus.commasterorganicchemistry.com
The reaction proceeds in two main steps:
Attack of the Electrophile: The electron-rich π system of the aromatic ring attacks the nitronium ion, forming a positively charged carbocation intermediate known as a benzenonium ion. masterorganicchemistry.commsu.edu This step is the slow, rate-determining step of the reaction. masterorganicchemistry.commsu.edu
Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group. byjus.commasterorganicchemistry.com This restores the aromaticity of the ring and yields the nitro-substituted product. byjus.commasterorganicchemistry.com
When nitrating chlorobenzene, the chlorine atom, although deactivating the ring towards electrophilic attack, directs the incoming nitro group to the ortho and para positions. msu.edudocbrown.info This results in a mixture of 1-chloro-2-nitrobenzene (B146284) and this compound, with the para isomer being the major product. nih.govmsu.edu The crude product mixture typically contains about 65% of the para isomer. nih.gov
Nucleophilic Aromatic Substitution in Chlorination
While the primary synthesis of this compound involves nitration of chlorobenzene, reactions where a nitro-substituted ring is chlorinated are less common for this specific isomer's synthesis but are relevant in the broader context of aromatic chemistry. Nucleophilic aromatic substitution (SNAAr) becomes significant in reactions of this compound itself, where the nitro group activates the ring for attack by nucleophiles. scranton.edulibretexts.org
In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine). libretexts.org The presence of a strong electron-withdrawing group, such as a nitro group, in the ortho or para position is crucial for activating the ring towards this type of substitution. libretexts.org This activation is due to the stabilization of the negatively charged intermediate (a Meisenheimer complex) by the electron-withdrawing group. libretexts.org For example, 1-chloro-2,4-dinitrobenzene (B32670) reacts readily with dimethylamine (B145610) at room temperature, whereas chlorobenzene does not react under the same conditions. libretexts.org
Reaction Pathways in Catalytic Reductions
The catalytic reduction of the nitro group in this compound to form 4-chloroaniline can proceed through two main pathways, as first proposed by Haber. mdpi.comunimi.it
Direct Pathway: In this route, the nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). mdpi.comacs.org The cleavage of the N-O bond is considered the slow step of this reaction. mdpi.com If the catalytic activity is not high enough, the hydroxylamine (B1172632) intermediate can accumulate, potentially leading to by-products. mdpi.com Studies using certain ruthenium complexes as catalysts have shown that the reduction of nitrobenzene proceeds via this direct pathway. researchgate.net
Condensation (or Indirect) Pathway: This pathway involves the condensation of the nitroso intermediate with the hydroxylamino intermediate to form an azoxybenzene (B3421426) compound. mdpi.comacs.org This is then successively reduced to azo, hydrazo, and finally the amine products. mdpi.com Reductions conducted in ethanol with sodium borohydride as the hydrogen source have been suggested to occur via this condensation pathway. researchgate.net
The choice of catalyst and reaction conditions, such as the hydrogen source (e.g., molecular hydrogen, dimethylamine borane, sodium borohydride), can influence which pathway is favored. mdpi.comresearchgate.net
By-product Formation and Selectivity Control
In the synthesis and subsequent reactions of this compound, controlling selectivity to minimize by-product formation is a key challenge.
During the nitration of chlorobenzene, the primary by-product is the ortho isomer, 1-chloro-2-nitrobenzene. nih.govmsu.edu The reaction conditions, particularly temperature, must be carefully controlled to prevent the formation of dinitro-substituted products. byjus.com The isomers are typically separated through distillation and crystallization. nih.gov
In the catalytic hydrogenation of this compound, a major challenge is to selectively reduce the nitro group without affecting the chlorine substituent (hydrodechlorination). acs.org The formation of aniline and nitrobenzene are potential side reactions. acs.org The use of N-doped carbon catalysts has shown excellent selectivity (100%) towards the desired 4-chloroaniline, avoiding these by-products. mdpi.comdntb.gov.ua Similarly, phase transfer catalysis has been explored to engineer selectivity in the reaction of p-chloronitrobenzene with sodium sulphide, minimizing by-product formation. researchgate.net
The formation of toxic intermediates like azoxybenzene and azobenzene (B91143) during hydrogenation must also be suppressed. acs.org The choice of catalyst and reaction pathway is critical in achieving high selectivity for the desired amine product.
Data Tables
Table 1: Isomer Distribution in the Nitration of Chlorobenzene
| Isomer | Percentage in Crude Product |
| This compound (para) | ~65% nih.gov |
| 1-Chloro-2-nitrobenzene (ortho) | ~34% nih.gov |
| 1-Chloro-3-nitrobenzene (meta) | ~1% nih.gov |
Table 2: Catalytic Performance of N-Doped Carbons in this compound Hydrogenation
| Catalyst (Melamine:Citrate Ratio, Pyrolysis Temp.) | Conversion | Selectivity to 4-Chloroaniline |
| 2:1, 850 °C | Full dntb.gov.ua | 100% mdpi.comdntb.gov.ua |
| 2:1, 900 °C | Full dntb.gov.ua | 100% mdpi.comdntb.gov.ua |
| Other tested N-doped carbons | Active mdpi.comdntb.gov.ua | 100% mdpi.comdntb.gov.ua |
Chemical Transformations and Derivatives of 1 Chloro 4 Nitrobenzene
Reduction Reactions of the Nitro Group
The nitro group of 1-chloro-4-nitrobenzene can be reduced to various oxidation states, leading to the formation of anilines, hydroxylamines, and nitroso compounds.
The most common reduction reaction of this compound is its conversion to 4-chloroaniline (B138754). wikipedia.org This transformation is crucial for the production of dyes, pharmaceuticals, and agricultural chemicals. aarti-industries.com The reaction involves the complete reduction of the nitro group to an amino group while leaving the chloro-substituent intact.
A variety of reducing systems have been developed for this purpose, ranging from classical methods to modern catalytic processes.
Catalytic Hydrogenation: This is a widely used industrial method where this compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. mdpi.com Catalysts based on noble metals are effective, but alternatives using more abundant metals like cobalt are being explored. rsc.org Recent research has focused on developing highly efficient and selective catalysts, such as metal-free nitrogen-doped carbons and ultra-small FeS₂ nanoparticles, which can achieve high conversion rates and selectivity towards 4-chloroaniline. mdpi.comrsc.org Studies have shown that with certain N-doped carbon catalysts, 100% conversion and 100% selectivity to 4-chloroaniline can be achieved. mdpi.comresearchgate.net
Metal/Acid Reduction: A classic laboratory and industrial method involves the use of a metal, such as iron, in the presence of an acid like hydrochloric acid (HCl). aarti-industries.comwikipedia.org
Electrochemical Reduction: This method uses an electric current to drive the reduction. It is considered a greener alternative as it can be performed under mild conditions, often using water as the proton source. nih.gov The use of a polyoxometalate redox mediator can enhance the selectivity of the electrochemical reduction of substituted nitrobenzenes to their corresponding anilines. acs.orgnih.gov
The table below summarizes various catalytic systems used for the hydrogenation of this compound to 4-chloroaniline.
| Catalyst System | Reaction Conditions | Conversion (%) | Selectivity (%) | Source |
| N-doped Carbon (Melamine/Citrate (B86180) 2:1, pyrolyzed at 850°C) | 150°C, 50 bar H₂ | 100 | 100 | mdpi.com |
| FeS₂ Nanoparticles | 60°C, Hydrazine (B178648) Monohydrate | >99.9 | 100 | rsc.org |
| Cobalt Nanoparticles on N-doped Carbon | Temperature dependent | Enhanced activity | High | rsc.org |
| Oxidized Activated Carbon | Hydrazine as H+ donor | 100 | >100 (yield) | ua.es |
Partial reduction of the nitro group in this compound can yield N-(4-chlorophenyl)hydroxylamine. This intermediate is less stable than the corresponding aniline (B41778) and requires careful control of reaction conditions to be isolated.
Research has shown that gold-based catalysts can be highly selective for the reduction of nitroarenes to N-arylhydroxylamines. whiterose.ac.uk For instance, using a specific phosphino-modified polymer-immobilized ionic liquid-stabilized gold nanoparticle catalyst in water, this compound was converted to N-(4-chlorophenyl)hydroxylamine with 93% selectivity. whiterose.ac.uk In some biological or electrochemical systems, the hydroxylamine (B1172632) can be a significant metabolite or intermediate. acs.orgnih.govnih.gov For example, under certain electrochemical conditions, the reduction of this compound primarily yields the hydroxylamine intermediate. acs.org Bacterial degradation of this compound can also proceed through a hydroxylamino intermediate, which then undergoes rearrangement. nih.gov
The reduction of a nitro group to an amine proceeds in a stepwise manner, typically involving a nitroso intermediate (in this case, 1-chloro-4-nitrosobenzene). This species is highly reactive and is usually not isolated during the reaction. However, its presence has been detected in various reduction pathways.
For example, in the biodegradation of this compound by certain Pseudomonas species, 1-chloro-4-nitrosobenzene has been identified as a transient metabolite. nih.gov While some catalytic hydrogenation studies using metal-free N-doped carbons report no detection of intermediates like 1-chloro-4-nitrosobenzene, their formation is a recognized possibility in other catalytic systems. mdpi.comresearchgate.net The stepwise reduction pathway is generally accepted as:
-NO₂ (Nitro) → -NO (Nitroso) → -NHOH (Hydroxylamine) → -NH₂ (Amino)
Formation of Hydroxylamino Compounds
Nucleophilic Aromatic Substitution Reactions
The presence of the electron-withdrawing nitro group makes the benzene (B151609) ring of this compound susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orglibretexts.org In these reactions, the chloride ion acts as a leaving group and is displaced by a nucleophile. libretexts.orgmasterorganicchemistry.com The nitro group, being in the para position to the chlorine, effectively stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. libretexts.orgyoutube.com
A variety of strong nucleophiles can displace the chloride from this compound. This reaction is a key step in synthesizing many derivatives where the chlorine is replaced by an oxygen, nitrogen, or other nucleophilic group. wikipedia.orgyoutube.com
Common examples include reactions with:
Hydroxide (B78521) (OH⁻): Forms 4-nitrophenol. wikipedia.org
Alkoxides (RO⁻): For example, methoxide (B1231860) (CH₃O⁻) yields 4-nitroanisole. wikipedia.org
Ammonia (B1221849) (NH₃) or Amides: Leads to the formation of 4-nitroaniline. wikipedia.org
The rate of these SₙAr reactions is significantly enhanced by the para-nitro group. libretexts.org Computational studies have shown that the introduction of a nitro group into the benzene ring significantly lowers the energy barrier for the substitution reaction. acs.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the chlorine, forming the resonance-stabilized Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. masterorganicchemistry.comyoutube.com
The table below provides examples of products formed by the displacement of chloride.
| Nucleophile | Product | Source |
| Hydroxide (OH⁻) | 4-Nitrophenol | wikipedia.org |
| Methoxide (CH₃O⁻) | 4-Nitroanisole | wikipedia.org |
| Amide (NH₂⁻) | 4-Nitroaniline | wikipedia.org |
| Fluoride (F⁻) | 4-Fluoronitrobenzene | wikipedia.org |
| Aniline | 4-Nitrodiphenylamine | wikipedia.org |
In biological systems, a significant transformation of this compound is its conjugation with glutathione (B108866) (GSH). nih.govoecd.orgiarc.fr This reaction is a type of nucleophilic aromatic substitution where the thiol group of glutathione acts as the nucleophile, displacing the chloride ion. nih.govnih.gov The reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.govresearchgate.net
The product of this reaction is S-(4-nitrophenyl)glutathione. oecd.org This conjugation is a critical step in the metabolism and detoxification of the compound in mammals. oecd.orgiarc.fr Studies with rat liver cytosol have confirmed the formation of S-(4-nitrophenyl)glutathione when incubated with this compound. oecd.org The efficiency and kinetics of this enzymatic conjugation can vary significantly between different GST isoenzymes. nih.govtno.nl Structure-activity relationship studies have been conducted to understand how substituents on the benzene ring affect the rate of both chemical and GST-catalyzed glutathione conjugation. nih.govnih.gov
Bamberger Rearrangement Products
The Bamberger rearrangement is a chemical reaction that typically involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to form 4-aminophenols. wikipedia.org While this compound does not undergo this rearrangement directly, it can be converted to an intermediate that does. The initial step involves the reduction of the nitro group of this compound to form N-(4-chlorophenyl)hydroxylamine. nih.govscribd.com This reduction can be achieved using various methods, including catalytic hydrogenation or treatment with zinc dust and ammonium (B1175870) chloride. scribd.comasianpubs.org
Once formed, N-(4-chlorophenyl)hydroxylamine can undergo the Bamberger rearrangement in the presence of a strong aqueous acid. wikipedia.orgasianpubs.org The mechanism proceeds by protonation of the hydroxylamine, followed by the loss of water to form a nitrenium ion intermediate. This intermediate is then attacked by water at the para-position to yield the final product, an aminophenol derivative. wikipedia.org
In the context of the biodegradation of this compound by certain bacteria, such as those from the Comamonadaceae family, a similar transformation is observed. nih.govresearchgate.netnih.gov These microorganisms can partially reduce this compound to a hydroxylamino intermediate. nih.govresearchgate.netsciepub.com This intermediate then undergoes an enzyme-catalyzed Bamberger-like rearrangement to form 2-amino-5-chlorophenol (B1209517). nih.govresearchgate.netsciepub.com This biological pathway is a key initial step in the mineralization of this compound in some environmental systems. nih.govresearchgate.net
Ring Hydroxylation and Oxidation Pathways
Ring hydroxylation is a significant transformation pathway for this compound, both in biological systems and through chemical oxidation. oecd.orgindustrialchemicals.gov.au This process involves the introduction of one or more hydroxyl (-OH) groups onto the benzene ring, leading to the formation of various phenolic derivatives.
The hydroxylation of this compound can lead to the formation of chlorophenol derivatives. oecd.org One of the identified metabolites in both human exposure and microbial degradation is 2-chloro-5-nitrophenol. oecd.orgindustrialchemicals.gov.aunih.gov This indicates that hydroxylation can occur on the ring without altering the existing chloro and nitro substituents. nih.gov The formation of such compounds is a recognized metabolic pathway. oecd.orgindustrialchemicals.gov.au In some bacterial degradation pathways, 4-chlorophenol (B41353) has been tested as a potential intermediate, and the formation of 2-amino-5-chlorophenol is a confirmed step, highlighting the role of chlorinated phenols in the breakdown of the parent compound. nih.govsciepub.com
Further oxidation can lead to the formation of catechol (1,2-dihydroxybenzene) derivatives. In microbial degradation pathways, after initial transformations, compounds like 4-chlorocatechol (B124253) can be formed. nih.gov For instance, some bacterial strains are tested for their ability to utilize potential intermediates like 4-chlorocatechol and 4-nitrocatechol (B145892). nih.govsciepub.com The degradation pathway in certain Pseudomonas and Comamonas species involves the initial conversion of this compound to intermediates that are subsequently processed through catechol-related pathways. semanticscholar.org The formation of these dihydroxy derivatives is often a prelude to the cleavage of the aromatic ring, a critical step in the complete biodegradation of the compound. semanticscholar.org
Formation of Chlorophenol Derivatives
Other Significant Derivatization Pathways for Advanced Materials and Pharmaceutical Intermediates
This compound is a versatile precursor for a range of industrial chemicals, including dyes and pharmaceuticals. mdpi.comca.gov Its reactivity, particularly the susceptibility of the chloride to nucleophilic displacement and the reducibility of the nitro group, makes it a valuable starting material. wikipedia.org
This compound is a key intermediate in the manufacture of both azo and sulfur dyes. mdpi.comtbi-corp.comchemball.com
Sulfur Dyes: It is an important raw material for producing sulfur dyes, such as certain sulfide (B99878) blues. tbi-corp.com The synthesis involves reacting this compound or its derivatives under conditions that introduce sulfur-containing linkages, creating large chromophoric systems.
Azo Dyes: For azo dyes, this compound is typically first reduced to 4-chloroaniline. wikipedia.org This aniline derivative can then be diazotized and coupled with other aromatic compounds to form the characteristic azo linkage (-N=N-), which is central to the color of these dyes. Additionally, reductive coupling of this compound can be catalyzed by transition metals like iron to directly form azo compounds. mdpi.com
The utility of this compound extends to the pharmaceutical industry, where it serves as a starting material for several widely used drugs. ca.govnih.gov
Phenacetin (B1679774) and Acetaminophen (B1664979) (Paracetamol): The synthesis of these analgesics can begin with this compound. ca.govnih.gov A common route involves the displacement of the chloride with an ethoxy group (for phenacetin) or a hydroxy group (for acetaminophen precursors) followed by the reduction of the nitro group to an amine, and subsequent acetylation. wikipedia.orgyoutube.com For example, reacting this compound with hydroxide gives 4-nitrophenol, a key intermediate for acetaminophen. wikipedia.orgrsc.org The reduction of the nitro group to an amine, followed by acetylation, completes the synthesis. rsc.org
Dapsone (B1669823): This antibacterial drug, used in the treatment of leprosy, can be synthesized from this compound. wikipedia.orgnih.govhooghlywomenscollege.ac.in One synthetic pathway involves reacting two molecules of this compound with sodium sulfide to form bis(4-nitrophenyl)sulfane. hooghlywomenscollege.ac.inslideshare.net This intermediate is then oxidized to the corresponding sulfone, 1-(4-nitrophenylsulfonyl)-4-nitrobenzene. hooghlywomenscollege.ac.in The final step is the reduction of both nitro groups to amino groups to yield dapsone (4,4'-diaminodiphenyl sulfone). hooghlywomenscollege.ac.ingoogle.com
The following table summarizes the transformation of this compound into key pharmaceutical products.
| Starting Material | Key Intermediate(s) | Final Pharmaceutical Product |
| This compound | 4-Nitrophenol, 4-Aminophenol | Acetaminophen (Paracetamol) |
| This compound | 4-Nitroanisole, p-Anisidine | Phenacetin |
| This compound | bis(4-nitrophenyl)sulfane, 1-(4-nitrophenylsulfonyl)-4-nitrobenzene | Dapsone |
Intermediate for Agricultural Chemicals (e.g., Herbicides, Pesticides)
This compound is a significant intermediate in the synthesis of various agricultural chemicals, including both herbicides and pesticides. solubilityofthings.comdataintelo.com Its chemical structure, featuring a reactive chlorine atom and a nitro group on a benzene ring, makes it a versatile precursor for creating more complex molecules with desired biocidal activities. solubilityofthings.commdpi.com The compound serves as a fundamental building block for several widely used agrochemicals. ca.govnih.gov
Detailed research and industrial applications have demonstrated the role of this compound in the production of specific pesticides and herbicides. It is a key starting material for organophosphate insecticides like parathion (B1678463), as well as its derivatives, methyl parathion and ethyl parathion. ca.govnih.gov The synthesis pathway to these insecticides involves the reaction of a derivative of this compound, p-nitrophenol, which is produced from it. nih.gov
Furthermore, this compound is a precursor for certain herbicides. iarc.fr For instance, it is used in the synthesis of nitrofen, a diphenyl ether herbicide. ca.goviarc.fr Another herbicide derived from this intermediate is fluoronitrofor. iarc.fr The manufacturing process for these herbicides leverages the reactivity of the this compound molecule to build the final active ingredients. Additionally, it can be converted to other intermediates like 3,4-dichloroaniline, which is subsequently used in the production of various pesticides and herbicides. ineris.fr
The following table summarizes key agricultural chemicals derived from this compound:
| Derivative Compound | Type of Agricultural Chemical |
| Parathion | Pesticide |
| Methyl Parathion | Pesticide |
| Ethyl Parathion | Pesticide |
| Nitrofen | Herbicide |
| Fluoronitrofor | Herbicide |
| 3,4-dichloroaniline | Intermediate for Pesticides/Herbicides |
Environmental Fate and Transport of 1 Chloro 4 Nitrobenzene
Environmental Distribution and Compartmentalization
Once released into the environment, 1-chloro-4-nitrobenzene partitions between air, water, and soil. A Mackay fugacity model (Level I) predicts that this chemical predominantly resides in the air (65.1%) and water (33.6%). ineris.froecd.org
Due to its moderate potential for volatilization from aqueous solutions, this compound is expected to be present in the atmosphere. oecd.orgnih.gov Its vapor pressure and Henry's Law constant suggest that volatilization from dry soil surfaces can also occur. nih.gov The estimated atmospheric half-life due to reaction with hydroxyl radicals is approximately 62 to 94 days. oecd.orgnih.gov
This compound has been detected in surface waters, indicating its mobility in the hydrosphere. oecd.org Its moderate water solubility contributes to its presence in this compartment. aarti-industries.com The estimated half-life for volatilization from a model river is 6 days, and from a model lake, it is 73 days. oecd.org Monitoring data from the River Elbe in Germany showed a significant decrease in concentrations from around 0.4 µg/l in 1992 to less than 0.01 µg/l in 1998. oecd.org
The mobility of this compound in soil is considered moderate based on its calculated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 309 L/kg. ineris.froecd.org This value suggests that it has a moderate tendency to adsorb to soil particles. nih.gov The adsorption process is influenced by factors such as the organic matter content of the soil. sjp.ac.lk Studies on the adsorption of this compound onto various materials have been conducted to understand its behavior in soil and potential for remediation. For instance, research has explored its adsorption on single-walled carbon nanotubes and black tea leaves, with the latter showing that equilibrium is reached in approximately 50 minutes at a pH of 7. iau.irijera.com
Interactive Data Table: Adsorption of this compound on Black Tea Leaves
| Parameter | Condition | Result |
| Equilibrium Time | 20 mg/L initial concentration | 50 minutes |
| Optimal pH | - | 7 |
Hydrosphere Presence and Mobility
Abiotic Degradation Pathways
Abiotic degradation processes, particularly those driven by light, play a role in the environmental breakdown of this compound.
Photodegradation is a potential degradation pathway for this compound in both air and water. nih.gov
This compound can undergo direct photolysis because it absorbs UV light at wavelengths greater than 290 nm, which are present in sunlight. nih.goviarc.fr When irradiated in the air with a xenon arc lamp, it was found to form 4-chloro-2-nitrophenol (B165678) and 4-chlorophenol (B41353). nih.gov However, the photolysis of nitroaromatic compounds in aqueous solution is generally a slow process. nih.gov
Photodegradation in Air and Water
Indirect Photolysis (e.g., OH Radical Sensitization)
Indirect photolysis, particularly through reactions with photochemically-produced hydroxyl radicals (•OH), is a significant degradation pathway for this compound in the atmosphere. The rate of this reaction determines the compound's atmospheric lifetime. The estimated rate constant for the vapor-phase reaction of this compound with hydroxyl radicals is 1.7 x 10⁻¹³ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 94 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov Another calculation, based on a mean OH radical concentration of 1.5 x 10⁶ radicals/cm³ and 12 sunlight hours per day, estimates the atmospheric half-life to be around 62 days. oecd.org Laboratory studies involving the irradiation of this compound with a xenon arc lamp resulted in the formation of degradation products, including 4-chloro-2-nitrophenol and 4-chlorophenol. nih.gov
| Parameter | Value | Source |
| OH Radical Reaction Rate Constant | 1.7 x 10⁻¹³ cm³/molecule-sec (at 25°C) | nih.gov |
| Estimated Atmospheric Half-Life | ~94 days | nih.gov |
| Alternative Estimated Half-Life | ~62 days | oecd.org |
| Identified Photolysis Products | 4-chloro-2-nitrophenol, 4-chlorophenol | nih.gov |
Hydrolysis in Aqueous Environments
Based on its chemical structure, this compound is not expected to undergo hydrolysis under typical environmental conditions (e.g., neutral pH). nih.govoecd.org The molecule lacks functional groups that are susceptible to hydrolysis in these conditions. nih.gov Experimental data supports this, with one study showing 0% degradation of the compound after eight days in an aqueous environment. oecd.org Its stability in water against hydrolytic degradation means that other fate processes, such as photolysis and biodegradation, are more significant.
Chemical Oxidation Processes in Remediation
Advanced Oxidation Processes (AOPs) are effective for the remediation of water contaminated with this compound. These processes generate highly reactive species, such as hydroxyl radicals, that can break down the compound. A laboratory study evaluated the degradation of this compound in water using ultraviolet (UV) radiation in combination with hydrogen peroxide (H₂O₂) or ozone (O₃). The results showed significant removal of the compound. oecd.org Combining ozonation with subsequent biotreatment has also been reported as an effective method for removing this compound from wastewater. nih.gov
| Treatment System | Oxidant Concentration | Degradation/Removal | Source |
| H₂O₂/UV | 2 x 10⁻⁵ mol/L | 93% | oecd.org |
| O₃/UV | 2 x 10⁻⁵ mol/L | 78% | oecd.org |
Biotic Degradation and Biotransformation Mechanisms
Microbial activity plays a crucial role in the environmental breakdown of this compound through various metabolic pathways.
Microbial Degradation Pathways
Microorganisms can degrade this compound using either reductive or oxidative enzymatic reactions. scispace.com The specific pathway often depends on the microbial species and the environmental conditions, such as the presence or absence of oxygen.
The reduction of the nitro group is a common initial step in the microbial metabolism of this compound. scispace.com Under anoxic conditions, the complete reduction of the nitro group typically leads to the formation of 4-chloroaniline (B138754). nih.gov Several microorganisms have been shown to carry out reductive transformations:
A bacterial strain, LW1, belonging to the family Comamonadaceae, transforms this compound under anaerobic conditions into 2-amino-5-chlorophenol (B1209517). nih.govnih.govsciepub.com This occurs through a partial reduction of the nitro group to a hydroxylamino intermediate, which then undergoes a Bamberger rearrangement. nih.govnih.govsciepub.com
Pseudomonas sp. strain CBS3 has been observed to convert this compound to 4-chloroaniline, N-acetyl-4-chloroaniline, and 4-chloronitrosobenzene (B1211902), although further degradation was not observed. nih.gov
The yeast Rhodosporidium sp. metabolizes the compound via a reductive pathway, resulting in 4-chloroacetanilide and 4-chloro-2-hydroxyacetanilide as the main final products. nih.gov
| Organism/Culture | Conditions | Key Products | Source |
| Bacterium Strain LW1 | Anaerobic | 2-amino-5-chlorophenol | nih.govnih.govsciepub.com |
| Pseudomonas sp. CBS3 | Aerobic | 4-chloroaniline, N-acetyl-4-chloroaniline, 4-chloronitrosobenzene | nih.gov |
| Rhodosporidium sp. (Yeast) | Not specified | 4-chloroacetanilide, 4-chloro-2-hydroxyacetanilide | nih.gov |
| General Anoxic Transformation | Anoxic | 4-chloroaniline | nih.gov |
While the initial attack on this compound is often reductive, subsequent steps can be oxidative. The bacterial strain LW1, after initially forming 2-amino-5-chlorophenol via reduction, can further metabolize this intermediate through an oxidative pathway. nih.govresearchgate.net In the presence of oxygen and NAD, the enzyme 2-amino-5-chlorophenol 1,6-dioxygenase is involved in the ring cleavage of the intermediate. researchgate.net This process ultimately leads to the formation of 5-chloropicolinic acid. nih.govresearchgate.net
Other putative oxidative pathways, based on the degradation of similar aromatic compounds, include the initial oxidative elimination of the chloride group to form 4-nitrocatechol (B145892) or the removal of the nitro group to yield 4-chlorocatechol (B124253), both of which would be mediated by dioxygenase or monooxygenase enzymes. nih.govresearchgate.net For instance, the degradation of nitrobenzene (B124822) by Comamonas sp. JS765 proceeds via a dioxygenase that converts nitrobenzene to catechol, which is then degraded through a meta-cleavage pathway. scispace.com
Mineralization Studies by Isolated Bacterial Strains (e.g., Comamonadaceae LW1)
The complete breakdown, or mineralization, of this compound by single bacterial strains is a significant area of research. A notable example is the bacterial strain LW1, which belongs to the family Comamonadaceae. This strain is capable of utilizing this compound as its sole source of carbon, nitrogen, and energy. nih.govresearchgate.netmdpi.com In laboratory settings, suspensions of cells from strain LW1 have been shown to effectively remove this compound from culture fluids, accompanied by the release of ammonia (B1221849) and chloride, indicating the breakdown of the compound. nih.govresearchgate.netnih.gov Under anaerobic (oxygen-free) conditions, strain LW1 transforms this compound into an intermediate product identified as 2-amino-5-chlorophenol. nih.govresearchgate.netnih.gov This transformation suggests a partial reduction of the nitro group to a hydroxylamino group, which is then followed by a Bamberger rearrangement. nih.govresearchgate.netnih.gov When oxygen is present but NAD (nicotinamide adenine (B156593) dinucleotide) is absent, this intermediate is further converted into a dead-end product, 5-chloropicolinic acid. nih.govresearchgate.netnih.govsciepub.com However, the addition of NAD in the presence of oxygen leads to the formation of a different product and only minor amounts of 5-chloropicolinic acid, highlighting the complex and condition-dependent pathways of mineralization. nih.govresearchgate.netsciepub.com
Role of Specific Microorganisms in Degradation (e.g., Pseudomonas spp., Rhodosporidium sp.)
Various microorganisms have been identified that can degrade or transform this compound, though not always to complete mineralization.
Pseudomonas spp. : Several species of Pseudomonas can reduce mononitro compounds to their corresponding anilines under aerobic conditions. nih.govmdpi.com For instance, resting cells of Pseudomonas sp. strain CBS3 can convert this compound into 4-chloroaniline, N-acetyl-4-chloroaniline, and 4-chloronitrosobenzene, although at low rates and without further degradation. nih.gov Another strain, Pseudomonas acidovorans XII, has been shown to use this compound as a sole source of carbon, nitrogen, and energy, with a degradation pathway similar to that of Comamonadaceae LW1, involving the formation of 2-amino-5-chlorophenol. sciepub.comsciepub.comsciepub.com
Rhodosporidium sp. : The yeast Rhodosporidium sp. metabolizes this compound through a reductive pathway. nih.govymparisto.fi This process results in the formation of 4-chloroacetanilide and 4-chloro-2-hydroxyacetanilide as the major final metabolites. nih.govymparisto.fioecd.org
The following table summarizes the degradation products of this compound by these microorganisms:
Table 1: Microbial Degradation of this compound| Microorganism | Degradation Products |
|---|---|
| Pseudomonas sp. strain CBS3 | 4-chloroaniline, N-acetyl-4-chloroaniline, 4-chloronitrosobenzene nih.gov |
| Pseudomonas acidovorans XII | 2-amino-5-chlorophenol, 5-chloropicolinic acid sciepub.comsciepub.comsciepub.com |
| Rhodosporidium sp. | 4-chloroacetanilide, 4-chloro-2-hydroxyacetanilide nih.govymparisto.fioecd.org |
| Comamonadaceae LW1 | 2-amino-5-chlorophenol, 5-chloropicolinic acid nih.govresearchgate.netnih.gov |
Enzymatic Mechanisms Involved in Biodegradation (e.g., Nitrobenzene Dioxygenase)
The biodegradation of this compound is driven by specific enzymes produced by microorganisms. One of the key initial steps in some degradation pathways is the partial reduction of the nitro group to a hydroxylamino group, followed by an enzyme-catalyzed Bamberger rearrangement to form 2-aminophenols. nih.govsciepub.com This is distinct from a non-enzymatic Bamberger rearrangement, which would lead to the formation of 4-aminophenols. nih.govsciepub.com
In strains like Comamonadaceae LW1 and Pseudomonas pseudoalcaligenes JS45 (degrading nitrobenzene), the formation of 2-aminophenol (B121084) as the sole intermediate has been reported. nih.gov Cell extracts of strain LW1 grown on this compound exhibit low nitrobenzene reductase activity. nih.gov However, a crucial subsequent step is the ring cleavage of the aminophenol intermediate. In the case of strain LW1, extracts contain a 2-amino-5-chlorophenol 1,6-dioxygenase. researchgate.net This enzyme facilitates the breakdown of the aromatic ring. The resulting product can then spontaneously cyclize to form picolinic acid derivatives, such as 5-chloropicolinic acid, which has been identified as a dead-end product in some studies. nih.govsciepub.com
The degradation of 2-chloronitrobenzene by Pseudomonas stutzeri ZWLR2-1 involves a nag-like nitroarene dioxygenase, highlighting the role of this class of enzymes in the initial attack on chlorinated nitroaromatic compounds. sciepub.com In Comamonas sp. strain CNB-1, which degrades both nitrobenzene and chloronitrobenzene, a novel deaminase is involved in the breakdown of the intermediates 2-aminomuconate and 2-amino-5-chloromuconate, releasing ammonia. asm.orgnih.gov
Bioaccumulation and Bioconcentration Potential
Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, while bioconcentration specifically refers to uptake from water. For this compound, studies indicate a low to moderate potential for bioaccumulation. ymparisto.fiaarti-industries.com
The bioconcentration factor (BCF) is a key metric for assessing this potential. For this compound, BCF values in fish have been reported in the range of 5.8 to 20.9. ymparisto.fioecd.orgineris.fr Specifically, in carp (B13450389) (Cyprinus carpio) exposed to 0.15 ppm of the compound for 8 weeks, BCF values ranged from 5.8 to 20.9, while at an exposure concentration of 0.015 ppm, the BCF values were between 7.5 and 18.1. nih.gov Another study reported a BCF of 108 in rainbow trout (Oncorhynchus mykiss) after 36 days. oxfordlabchem.comwestliberty.edu Generally, a BCF of less than 500 suggests a low potential for bioaccumulation. aarti-industries.com
The following table presents some reported BCF values for this compound:
Table 2: Bioconcentration Factors (BCF) for this compound in Fish| Species | Exposure Concentration | BCF Value | Reference |
|---|---|---|---|
| Cyprinus carpio (Carp) | 0.15 ppm | 5.8 - 20.9 | nih.gov |
| Cyprinus carpio (Carp) | 0.015 ppm | 7.5 - 18.1 | nih.gov |
| Oncorhynchus mykiss (Rainbow Trout) | 0.780 µg/l | 108 | oxfordlabchem.comwestliberty.edu |
| Poecilia reticulata (Guppy) | Not specified | 288 (fat weight basis) | ymparisto.fi |
Environmental Monitoring and Occurrence
This compound is an industrial chemical used in the manufacturing of dyes, pesticides, and other products, leading to its release into the environment. mdpi.comca.govrsc.org
This compound has been detected in various aquatic environments. In the River Main in Germany, this compound was found along with other polychlorinated nitrobenzene compounds. nih.gov In the Rhine River delta, dissolved concentrations in water were found to range from 0.5 to 2.5 ng/L, with a median of 1.4 ng/L. nih.gov
Industrial wastewater is a significant source of this compound contamination. Effluent from a chloronitrobenzene manufacturing plant in India was found to contain concentrations ranging from 112 to 227 mg/L. nih.gov Wastewaters from a nitrophenol production site have also been shown to contain this compound. oecd.org Treatment of such wastewater using adapted microorganisms in bioreactors has shown high degradation efficiency. oecd.org
The presence of this compound in the environment leads to its uptake by aquatic organisms. It has been detected in fish from the River Main in Germany. nih.gov Another study measured average chloronitrobenzene concentrations (isomers not specified) of 17.3 and 19.2 µg/kg fat in fish. iarc.fr This indicates that despite its relatively low bioconcentration potential, it can still be found in the tissues of aquatic wildlife, reflecting its presence in the surrounding water.
Toxicological and Ecotoxicological Research on 1 Chloro 4 Nitrobenzene
Mammalian Toxicology
1-Chloro-4-nitrobenzene is a synthetic compound used in the production of various industrial chemicals, including dyes, pesticides, and pharmaceuticals. ca.gov Its impact on mammalian systems has been the subject of extensive toxicological research.
Studies in mammals, including rats and humans, have shown that this compound is readily absorbed following oral, dermal, and inhalation exposure. ca.govoecd.org Following absorption, it is distributed throughout the body, with the highest concentrations typically found in fat, red blood cells, kidneys, liver, and spleen. ca.gov The elimination of this compound and its metabolites occurs primarily through the urine, with a smaller fraction excreted in the feces. ca.govoecd.org
The metabolism of this compound in mammals proceeds through three primary biotransformation pathways:
Nitro-group Reduction: This is a major metabolic route, particularly in rats, where the nitro group (-NO2) is reduced to an amino group (-NH2), forming 4-chloroaniline (B138754). ca.gov
Glutathione (B108866) Conjugation: This pathway involves the displacement of the chlorine atom by glutathione, a key detoxification process in humans. ca.govoecd.org
Ring-Hydroxylation: This involves the addition of a hydroxyl group (-OH) to the benzene (B151609) ring, a less prominent but still significant metabolic pathway. ca.govoecd.org
Quantitative differences in these pathways exist between species. For instance, glutathione conjugation is the predominant pathway in humans, while nitro-group reduction is more dominant in rats. ca.gov
A variety of metabolites of this compound have been identified in the urine of both humans and experimental animals. Following accidental exposure in workers, the major metabolite found was N-acetyl-S-(4-nitrophenyl)-L-cysteine, accounting for approximately 48% of the urinary metabolites. ca.gov Other significant metabolites include 4-chloroaniline and its derivatives, and 2-chloro-5-nitrophenol. ca.govindustrialchemicals.gov.au
Identified Metabolites of this compound
| Metabolite | Metabolic Pathway | Species Detected In |
| 4-Chloroaniline | Nitro-group Reduction | Humans, Rats, Rabbits |
| N-acetyl-S-(4-nitrophenyl)-L-cysteine | Glutathione Conjugation | Humans |
| 2-Chloro-5-nitrophenol | Ring-Hydroxylation | Humans |
| 4-Chloroformanilide | Nitro-group Reduction | Humans |
| Sulfates and Glucuronides of p-chloroaniline | Further Conjugation | Rabbits |
This table summarizes the key metabolites identified in various mammalian species.
The toxicity of this compound is linked to its metabolic activation and the direct effects of the parent compound and its metabolites.
A primary toxic effect of this compound exposure is the induction of methemoglobinemia. nih.govilo.org This condition is characterized by the oxidation of the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), rendering it unable to bind and transport oxygen effectively. This leads to cyanosis, a bluish discoloration of the skin and mucous membranes, and in severe cases, can cause dizziness, headache, and shortness of breath. coleparmer.comnih.gov The formation of methemoglobin is a known effect of exposure to various nitroaromatic compounds. industrialchemicals.gov.au
Beyond methemoglobinemia, exposure to this compound can lead to other adverse effects on hematological parameters. inchem.org In animal studies, it has been shown to cause anemia. inchem.org Repeated exposure can also lead to changes in the spleen and bone marrow. cdc.gov These effects are often secondary to the oxidative stress placed on red blood cells. industrialchemicals.gov.au Studies in rats have demonstrated that oral exposure can lead to hematological effects at relatively low doses. industrialchemicals.gov.au
Methemoglobinemia Induction
Genotoxicity and Mutagenicity Studies
This compound has demonstrated genotoxic and mutagenic potential in various studies. ca.govich.org It has been shown to cause mutations in some bacterial assays and induce chromosomal damage and DNA strand breaks in mammalian cells, both in laboratory cultures and in living organisms. ca.gov
Salmonella Typhimurium Mutagenesis Assay
The mutagenic activity of this compound has been evaluated using the Salmonella typhimurium mutagenesis assay, also known as the Ames test. The results from these studies have been somewhat inconsistent. ca.govca.gov The compound tested positive for inducing base pair substitution mutations in strains TA100 and TA1535, particularly in the presence of metabolic activation. ich.orgca.gov In the absence of metabolic activation, it did not elicit a response in strain TA100 but was weakly positive in TA1535. ca.gov However, this compound did not cause a significant increase in mutations in strains that detect frameshift mutations, such as TA98, TA1537, and TA1538. ca.gov Some studies have reported largely negative results across multiple strains of Salmonella typhimurium, with or without metabolic activation. iarc.fr These differing results suggest that the metabolic pathway in this bacterium may not consistently produce the mutagenic metabolites of this compound. ca.gov
Table 1: Summary of Salmonella Typhimurium Mutagenesis Assay Results for this compound
| Strain | Mutation Type Detected | Result with Metabolic Activation | Result without Metabolic Activation |
| TA100 | Base Pair Substitution | Positive ich.orgca.gov | Negative ca.gov |
| TA1535 | Base Pair Substitution | Positive ich.orgca.gov | Weakly Positive ca.gov |
| TA98 | Frameshift | Negative ich.orgca.gov | Not specified |
| TA1537 | Frameshift | Negative ich.orgca.gov | Not specified |
| TA1538 | Frameshift | Negative ca.gov | Not specified |
Sister Chromatid Exchanges and Chromosomal Aberrations in Mammalian Cells
In cultured mammalian cells, this compound has been shown to induce sister chromatid exchanges (SCEs) and chromosomal aberrations. ca.govca.gov Specifically, these effects were observed in Chinese hamster ovary (CHO) cells. ca.gov At high doses, the compound induced both chromosomal aberrations and SCEs in these cells. nih.gov Both this compound and its metabolite, 4-chloroaniline, yielded positive results in assays for SCE and chromosomal aberrations in CHO cells. ca.gov
DNA Strand Breaks
Research has demonstrated that this compound can cause DNA strand breaks. ca.govca.gov These effects have been observed in both in vitro and in vivo settings. ca.gov The compound induced single-strand DNA breaks in cultured rat hepatocytes. ca.gov Furthermore, when injected intraperitoneally into male Swiss mice, it led to single-strand DNA breaks in the liver, kidney, and brain. ca.govnih.gov This indicates that this compound is capable of expressing mutagenic activity in vivo, albeit with low potency. nih.gov
Carcinogenicity Assessment
Tumorigenic Effects in Animal Models (e.g., Vascular Tumors, Liver Tumors)
Studies in animal models have revealed tumorigenic effects of this compound. When administered in the feed to mice, it produced vascular tumors, such as hemangiomas or hemangiosarcomas, in both males and females. ca.govca.gov In one study with CD-1 HaM/ICR mice, increased incidences of vascular tumors were observed in both sexes. industrialchemicals.gov.au
In addition to vascular tumors, hepatocellular tumors have also been observed in male mice. ca.govca.gov A statistically significant increase in hepatocellular carcinomas was noted in a low-dose group of male mice, though this was not seen in the high-dose group. ca.gov Hepatomas were also found in male mice in another study. industrialchemicals.gov.au In contrast, studies in male rats administered the compound in their feed did not show statistically significant increases in tumor incidence. ca.gov Another study in rats reported an increased incidence of interstitial cell tumors of the testes, but this was considered within the range of historical control data and not compound-related. nih.govindustrialchemicals.gov.au
Table 2: Summary of Tumorigenic Effects of this compound in Animal Models
| Species | Sex | Route of Administration | Target Organ(s) | Tumor Type(s) |
| Mouse | Male & Female | Feed | Vascular System | Hemangioma, Hemangiosarcoma ca.govca.gov |
| Mouse | Male | Feed | Liver | Hepatocellular Carcinoma, Hepatoma ca.govindustrialchemicals.gov.au |
| Rat | Male | Feed | - | No significant increase in tumors ca.gov |
| Rat | Male | Gavage | Testes | Interstitial Cell Tumors (equivocal) nih.govindustrialchemicals.gov.au |
Relationship to 4-Chloroaniline Carcinogenicity
A significant aspect of the carcinogenicity of this compound is its metabolic relationship to 4-chloroaniline, a known carcinogen. ca.govca.gov A major metabolic pathway for this compound in rats, rabbits, and humans involves its reduction to 4-chloroaniline. ca.gov In humans accidentally exposed, approximately 30% of the metabolites in urine were identified as 4-chloroaniline or its metabolites. ca.gov
The carcinogenic profiles of this compound and 4-chloroaniline show similarities. ca.gov Both compounds produce vascular tumors in male and female mice. ca.gov Furthermore, both have been shown to induce sister chromatid exchanges and chromosomal aberrations. ca.gov However, there are also differences; 4-chloroaniline induced sarcomas of the spleen in male rats, a type of tumor not observed with this compound. ca.gov The carcinogenic effects of this compound are thought to be at least partially mediated by its conversion to 4-chloroaniline. ca.gov
Ecotoxicology
This compound is recognized as being toxic to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment. fishersci.comthermofisher.comlobachemie.comwestliberty.edu
Aquatic Toxicity
Research has been conducted on the effects of this compound on various aquatic organisms, providing insights into its environmental impact. The substance is considered toxic to aquatic organisms. fishersci.cominchem.org
Daphnia magna
Studies on the water flea, Daphnia magna, have established the acute and chronic toxicity of this compound. The 48-hour EC50 (median effective concentration) for immobilization is reported to be 2.7 mg/L. sigmaaldrich.com Another study found a 24-hour EC50 of 12 mg/L and a 48-hour EC50 of 23.9 mg/L. oecd.org Chronic toxicity tests over 21 days determined a no-observed-effect concentration (NOEC) for reproduction at 0.14 mg/L. ineris.fr Another 21-day study identified a lowest rejected concentration tested (LRCT) that significantly lowered the population growth constant at 1.8 mg/L and a 21-day LC50 (median lethal concentration) of 4.6 mg/L. oecd.org
Chlorella pyrenoidosa
The green algae Chlorella pyrenoidosa has also been a subject of toxicity testing. A 96-hour growth inhibition EC50 was determined to be 4.9 mg/L. sigmaaldrich.comoxfordlabchem.com Another study reported a 96-hour EbC50 (biomass) of 6.9 mg/L. oecd.org
Photobacterium phosphoreum
The bacterium Photobacterium phosphoreum is another organism used to assess the aquatic toxicity of chemicals. Research has been conducted on the toxicity of nitrobenzene (B124822) derivatives, including this compound, towards this bacterium. oecd.orgnite.go.jp
Oryzias latipes
While specific data for Oryzias latipes (Japanese rice fish) was not found in the provided search results, studies on other fish species are available. For instance, research on Cyprinus carpio (carp) showed a 96-hour LC50 of 25.5 mg/L. oecd.org Additionally, bioaccumulation studies on Oncorhynchus mykiss (rainbow trout) have been performed. sigmaaldrich.com
Interactive Data Table: Aquatic Toxicity of this compound
| Species | Endpoint | Duration | Value | Unit | Reference |
| Daphnia magna | EC50 (Immobilization) | 48 h | 2.7 | mg/L | sigmaaldrich.com |
| Daphnia magna | EC50 | 24 h | 12 | mg/L | oecd.org |
| Daphnia magna | EC50 | 48 h | 23.9 | mg/L | oecd.org |
| Daphnia magna | NOEC (Reproduction) | 21 d | 0.14 | mg/L | ineris.fr |
| Daphnia magna | LC50 | 21 d | 4.6 | mg/L | oecd.org |
| Chlorella pyrenoidosa | EC50 (Growth Inhibition) | 96 h | 4.9 | mg/L | sigmaaldrich.comoxfordlabchem.com |
| Chlorella pyrenoidosa | EbC50 (Biomass) | 96 h | 6.9 | mg/L | oecd.org |
| Cyprinus carpio | LC50 | 96 h | 25.5 | mg/L | oecd.org |
Terrestrial Ecotoxicity
Information regarding the terrestrial ecotoxicity of this compound is more limited. The substance is not readily biodegradable in soil. aarti-industries.com It is considered toxic to terrestrial vertebrates. thermofisher.comthermofisher.com One study on the terrestrial plant Lactuca sativa (lettuce) determined a 14-day EC50 for growth in the range of 3.2 - 10 mg/kg of dry soil. oecd.org Another study on Phaseolus aureus (mung bean) found a 6-day EC50 for growth of 91 mg/L in a sand medium. oecd.org Due to its low water solubility, spillage is unlikely to penetrate the soil. thermofisher.com
Analytical Methodologies for Detection and Quantification of 1 Chloro 4 Nitrobenzene
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of 1-chloro-4-nitrobenzene from complex mixtures. Gas and liquid chromatography are the most prominent methods utilized for this purpose.
Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical and depends on the required sensitivity and selectivity of the analysis.
Flame Ionization Detector (FID): FID is a common detector used in GC. While it provides good sensitivity for organic compounds, it is a non-selective detector. For the analysis of monochloronitrobenzenes, electron capture detection has been reported to be approximately 4,000 times more sensitive than flame ionization detection. iarc.fr
Electron Capture Detector (ECD): The presence of the electronegative nitro group and the chlorine atom makes this compound particularly amenable to detection by an ECD. This detector offers high sensitivity for halogenated and nitro-containing compounds.
Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides not only quantification but also definitive identification of this compound. GC-MS analysis is a powerful tool for identifying and quantifying the compound in various samples, including industrial wastes and environmental pollutants. nih.gov In a typical GC-MS setup, a capillary column such as a type XTI-5 is used with helium as the carrier gas. nih.gov The mass spectrometer is often operated in the electron impact (EI) mode at 70 eV. nih.gov
A study on the biodegradation of this compound utilized GC-MS to identify metabolites. The analysis was performed using a Shimadzu GC-17A gas chromatograph equipped with a Resteck XTI-5 column and a QP-5000 quadrupole mass spectrometer. nih.gov The oven temperature was programmed to ensure optimal separation. nih.gov
| GC Method Details for this compound Analysis | |
| Technique | Gas Chromatography (GC) |
| Detectors | Flame Ionization (FID), Electron Capture (ECD), Mass Spectrometry (MS) |
| Carrier Gas | Helium |
| Column Example | Resteck XTI-5 |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| Application | Identification and quantification in environmental and industrial samples. |
This table summarizes typical parameters for the GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of this compound, particularly in non-volatile matrices or for compounds that are thermally unstable.
Reverse-phase HPLC is a common mode for separating this compound. A typical mobile phase consists of a mixture of acetonitrile, water, and an acid like phosphoric acid or formic acid for MS-compatibility. sielc.com UV detection is frequently employed, with the detection wavelength set at a maximum absorbance for this compound, such as 265 nm, to ensure high sensitivity. oecd.org
HPLC methods have been developed for the determination of this compound in various biological and environmental samples. For instance, a method for determining p-chloronitrobenzene and its metabolites in urine has been established. nih.gov Similarly, HPLC with UV detection has been used to monitor the degradation of this compound in water treatment processes. oecd.org In one study, an HPLC method was developed to separate chlorhexidine, 4-chloroaniline (B138754), and this compound. researchgate.net
The detection limits for 4-chloronitrobenzene using HPLC with UV detection can be as low as 0.01 µg/mL in plasma and 0.1 µg/mL in urine. iarc.fr
| HPLC Method Details for this compound Analysis | |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Mode | Reverse-Phase (RP) |
| Stationary Phase Example | End-capped stationary phase, Newcrom R1 |
| Mobile Phase Example | Acetonitrile, Water, and Phosphoric or Formic Acid |
| Detection | UV Detection (e.g., at 265 nm) |
| Application | Quantification in biological fluids, environmental samples, and pharmaceutical preparations. |
This table outlines common parameters for the HPLC analysis of this compound.
Paper chromatography has also been utilized for the separation and quantitative determination of this compound, particularly in air samples. One reported method demonstrated a recovery rate of 99.8% with a precision of 11.9% for this compound. nih.gov This technique, while less common now with the advent of more advanced chromatographic methods, can still be a viable option in certain contexts.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used.
NMR spectroscopy is a powerful tool for determining the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms in the molecule.
¹H NMR: The ¹H NMR spectrum of this compound typically shows two sets of doublets in the aromatic region, corresponding to the two pairs of chemically non-equivalent protons on the benzene (B151609) ring. For example, in a spectrum recorded at 300 MHz in acetone, chemical shifts (δ) are observed at approximately 8.29 ppm and 7.71 ppm. chemicalbook.com Another source reports shifts at 8.180 ppm and 7.528 ppm in CDCl₃. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Theoretical calculations and experimental data have been used to assign the chemical shifts for the carbon atoms in the this compound molecule. researchgate.net These spectra are crucial for confirming the substitution pattern on the aromatic ring.
NMR spectroscopy, often in conjunction with other techniques, has been used to identify this compound and its transformation products in biodegradation studies. nih.gov
| ¹H NMR Chemical Shift Data for this compound | |
| Solvent | Chemical Shift (ppm) |
| Acetone (300 MHz) | 8.29, 7.71 chemicalbook.com |
| CDCl₃ (89.56 MHz) | 8.180, 7.528 chemicalbook.com |
This table presents reported ¹H NMR chemical shifts for this compound in different solvents.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is available in databases like the NIST WebBook. nist.gov The molecular ion peak (M⁺) corresponds to the molecular weight of the compound (157.55 g/mol ). nist.gov
Atmospheric solids analysis probe mass spectrometry (ASAP-MS) is a rapid method that can be used for the analysis of this compound with minimal sample preparation. researchgate.net This technique allows for direct analysis of the solid sample. researchgate.net
In biodegradation studies, MS, particularly when coupled with GC (GC-MS), has been instrumental in identifying metabolites of this compound, such as 2-amino-5-chlorophenol (B1209517). nih.gov
UV-Visible Spectroscopy
UV-Visible spectroscopy is a valuable tool for the quantitative analysis of this compound. This method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, with the amount of light absorbed being proportional to its concentration.
Weak absorption of UV light at wavelengths greater than 290 nm by this compound in methanol (B129727) suggests its potential for photolysis in sunlit surface water. nih.gov In a study on the biodegradation of this compound, UV-visible light spectra were monitored to observe the transformation of the compound by cell extracts. nih.gov Changes in the absorption maxima indicated the formation of intermediates and final products. For instance, the disappearance of the peak corresponding to 2-amino-5-chlorophenol and the appearance of new peaks at 226 and 272 nm signified its conversion to 5-chloropicolinic acid. nih.gov
A study involving the adsorption of this compound onto carbon nanofibers utilized a UV-Vis spectrophotometer to measure the concentration of the compound at a maximum wavelength (λmax) of 280 nm. iau.ir
Key UV Absorption Data for this compound and Related Compounds:
| Compound | Absorption Maxima (λmax) | Notes |
| This compound | > 290 nm | Weak absorption in methanol nih.gov |
| This compound | 280 nm | Used for quantification in adsorption studies iau.ir |
| 2-Amino-5-chlorophenol | 395 nm | Intermediate in biodegradation nih.gov |
| 5-Chloropicolinic acid | 226 nm, 272 nm | Product of biodegradation nih.gov |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques for the structural elucidation and identification of this compound. These methods provide a molecular fingerprint based on the vibrational modes of the molecule.
The solid-phase FT-IR and FT-Raman spectra of this compound have been recorded and analyzed. researchgate.net The vibrational spectra of this compound have been computed using density functional theory (DFT) methods, which show good agreement with experimental data. nih.gov
The IR spectrum of this compound is available in the Coblentz Society's evaluated infrared reference spectra collection. nist.gov Key diagnostic peaks in the IR spectrum of nitrobenzene (B124822), a related compound, are the asymmetric and symmetric NO₂ stretching modes, which are also characteristic of this compound. rsc.org
Vibrational Spectroscopy Details for this compound:
| Spectroscopic Technique | Spectral Region | Source/Method |
| FT-IR (Solid Phase) | 4000-400 cm⁻¹ | Experimental researchgate.net |
| FT-Raman (Solid Phase) | 3500-50 cm⁻¹ | Experimental researchgate.net |
| FT-IR | Not specified | Coblentz Society Spectral Collection nih.gov |
| FT-Raman | Not specified | Sadtler Research Laboratories Spectral Collection nih.gov |
Electrochemical Sensing Methods
Electrochemical sensors offer a sensitive, rapid, and cost-effective approach for the detection of this compound. acs.orgnih.govresearchgate.net These methods are based on the electrochemical reduction of the nitro group present in the molecule. publish.csiro.au
A highly sensitive electrochemical sensor for this compound was developed using a nanohybrid of carbon nanohorns (CNHs) and β-cyclodextrin (β-CD) on a glassy carbon electrode. rsc.orgresearchgate.net This sensor demonstrated a wide linear response range and a low detection limit of 9.0 nM. rsc.orgresearchgate.net The high sensitivity is attributed to the large surface area and electron transfer capabilities of the CNHs, combined with the host-guest recognition ability of β-CD. rsc.orgresearchgate.net
Another approach utilized highly ordered surfactant micelles (OSMs) on indium tin oxide (ITO) electrodes for the direct electrochemical detection of halonitrobenzenes, including this compound. nih.gov This method achieved a low limit of detection at the ppb level and showed excellent anti-fouling properties, allowing for analysis in complex samples like lake water and soil dispersion without extensive pretreatment. nih.gov
Performance of Electrochemical Sensors for this compound:
| Sensor Material | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Carbon nanohorns/β-cyclodextrin nanohybrid | Not specified | Considerable | 9.0 nM | rsc.orgresearchgate.net |
| Highly ordered surfactant micelles on ITO | Voltammetry | Wide | ppb level | nih.gov |
Interference from other organic and inorganic compounds is a potential challenge in electrochemical sensing. However, studies have shown that with careful design, sensors can exhibit high selectivity for this compound. rsc.orgresearchgate.netmdpi.com
Sample Preparation and Extraction Techniques for Environmental and Biological Matrices
Effective sample preparation and extraction are critical for the accurate analysis of this compound in environmental and biological samples, as the analyte is often present at low concentrations and in complex matrices.
For aqueous samples, several extraction methods are available. Continuous liquid-liquid extraction (Method 3520) is suitable for any aqueous sample and helps to minimize the formation of emulsions. synectics.net Solid-phase extraction (SPE) (Method 3535) is another common technique where the sample is passed through a solid sorbent that traps the analyte, which is then eluted with a small volume of an organic solvent. synectics.net Dispersive liquid-liquid microextraction (DLLME) followed by gas chromatography-mass spectrometry (GC-MS) has been successfully used for the determination of nitrobenzenes and nitrochlorobenzenes in water samples, achieving good pre-concentration factors. researchgate.net
For solid and semi-solid samples like sludges, Soxhlet extraction (Methods 3540 and 3541), accelerated solvent extraction (Method 3545), and ultrasonic extraction (Method 3550) are effective. synectics.net The choice of method depends on the physical state of the sample. synectics.net
In biological monitoring, methods have been developed for the determination of this compound and its metabolites in urine. nih.gov High-performance liquid chromatography (HPLC) is often used for the analysis of these metabolites. oecd.org
Common Extraction Techniques for this compound:
| Technique | Sample Matrix | Key Features |
| Continuous Liquid-Liquid Extraction (Method 3520) | Aqueous | Minimizes emulsion formation synectics.net |
| Solid-Phase Extraction (SPE) (Method 3535) | Aqueous | Analyte trapping on a solid sorbent synectics.net |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Water | Rapid, high pre-concentration factor researchgate.net |
| Soxhlet Extraction (Methods 3540, 3541) | Solids, Sludges | Effective for solid matrices synectics.net |
| Accelerated Solvent Extraction (Method 3545) | Solids, Sludges | Faster than traditional methods synectics.net |
| Ultrasonic Extraction (Method 3550) | Solids, Sludges | Uses ultrasonic energy for extraction synectics.net |
| Single-Drop Microextraction (SDME) | Water | Environmentally friendly, minimal solvent use mdpi.com |
The selection of the appropriate extraction and pre-concentration technique is crucial and depends on the sample matrix, the expected concentration of the analyte, and the subsequent analytical method.
Remediation and Waste Management Strategies for 1 Chloro 4 Nitrobenzene Contamination
Biological Treatment Technologies
Biological treatment methods utilize the metabolic capabilities of microorganisms to transform or mineralize hazardous compounds like 1-chloro-4-nitrobenzene into less harmful substances. While 1C4NB is generally considered resistant to biodegradation under standard wastewater treatment conditions, specific adapted microorganisms and consortia have demonstrated the ability to degrade it. ymparisto.fioecd.org
Bioremediation using Adapted Microorganisms and Consortia
Research has identified several individual microbial strains and consortia capable of transforming or degrading this compound. The adaptation of microorganisms is crucial, as non-adapted activated sludge shows little to no degradation. oecd.org However, after an adaptation period, mixed microbial populations from industrial and domestic wastewater treatment plants have shown significant degradation capabilities. oecd.org
Several specific microorganisms have been studied for their ability to metabolize 1C4NB. For instance, the yeast Rhodosporidium sp. can reduce this compound aerobically, leading to the formation of 4-chloroacetanilide and 4-chloro-2-hydroxyacetanilide as the main final products. nih.govresearchgate.netymparisto.fi Similarly, some Pseudomonas species can convert 1C4NB to 4-chloroaniline (B138754), N-acetyl-4-chloroaniline, and 4-chloronitrosobenzene (B1211902) under aerobic conditions, although further degradation may not occur. nih.govresearchgate.net
A notable example is the bacterial strain LW1, belonging to the Comamonadaceae family, which can utilize 1C4NB as its sole source of carbon, nitrogen, and energy. nih.govresearchgate.net This strain removes the compound from culture fluids with a corresponding release of ammonia (B1221849) and chloride. nih.govresearchgate.net Under anaerobic conditions, strain LW1 transforms 1C4NB into 2-amino-5-chlorophenol (B1209517) through partial reduction of the nitro group and subsequent Bamberger rearrangement. nih.govresearchgate.net In the presence of oxygen, this intermediate can be further converted to 5-chloropicolinic acid. nih.govresearchgate.net
Table 1: Microorganisms Involved in the Bioremediation of this compound
| Microorganism/Consortium | Condition | Metabolic Pathway/Products | Reference |
| Rhodosporidium sp. (yeast) | Aerobic | Reductive pathway; forms 4-chloroacetanilide and 4-chloro-2-hydroxyacetanilide. | nih.govresearchgate.netymparisto.fi |
| Pseudomonas sp. strain CBS3 | Aerobic | Transforms 1C4NB to 4-chloroaniline, N-acetyl-4-chloroaniline, and 4-chloronitrosobenzene. | nih.govresearchgate.net |
| Bacterial Strain LW1 (Comamonadaceae) | Aerobic/Anaerobic | Utilizes 1C4NB as sole carbon, nitrogen, and energy source. Forms 2-amino-5-chlorophenol (anaerobic) and 5-chloropicolinic acid (aerobic). | nih.govresearchgate.net |
| Adapted Mixed Microbial Culture | Aerobic | After a 2-week adaptation, degraded 62% of 1C4NB (2.4 mg/L) in 20 days. | oecd.org |
| P. acidovorans CA50 | Aerobic | Immobilized on Siran for continuous removal of monochloronitrobenzene. | oecd.org |
Biotreatment of Wastewater
Standard biotreatment processes in wastewater plants are often ineffective against this compound, with reports showing the compound remains unchanged. ymparisto.fi However, systems using adapted microorganisms show promise. In one study, a two-step solid bed reactor with P. acidovorans CA50 immobilized on sintered glass demonstrated stable and efficient removal of monochloronitrobenzene over seven months. oecd.org
Combining chemical pre-treatment with biological processes can significantly enhance the removal of 1C4NB from wastewater. nih.govresearchgate.net An initial ozonation step can break down the recalcitrant 1C4NB molecule, making the resulting byproducts more amenable to subsequent biological treatment. nih.govresearchgate.net This integrated approach addresses the limitations of using biotreatment alone for highly persistent compounds.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). These methods are particularly effective for degrading persistent compounds like this compound.
Photocatalytic Degradation (e.g., TiO₂, Ag/Cu₂O)
Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), and a light source (like UV light) to generate hydroxyl radicals. When TiO₂ is irradiated, it can quantitatively degrade this compound into simpler, non-toxic molecules such as carbon dioxide, water, hydrogen chloride, and nitric acid. oecd.org The photolysis half-life of 1C4NB in an aqueous solution with TiO₂ and artificial light (wavelength > 290 nm) was found to be less than one hour. ymparisto.fi
The efficiency of photocatalysis can be influenced by several factors. The rate of degradation increases in the presence of an oxidizing agent like ammonium (B1175870) persulfate, which promotes the formation of oxidative radical species. tsijournals.com The pH of the solution also plays a crucial role; studies on similar compounds have shown that degradation rates can be significantly higher in alkaline conditions compared to acidic ones. tandfonline.com For example, the photocatalytic degradation of triclocarban, which can produce this compound as an intermediate, was most effective at pH 11. tandfonline.com
Table 2: Research Findings on Photocatalytic Degradation of Chloro-Nitro Aromatic Compounds
| Compound | Catalyst/Conditions | Key Findings | Reference |
| This compound | TiO₂, UV light (>290 nm) | Half-life of less than one hour. | ymparisto.fi |
| This compound | TiO₂, light (>230 nm) | Quantitative degradation to CO₂, H₂O, HCl, and nitric acid. | oecd.org |
| 3,4-Dichloronitrobenzene (B32671) | TiO₂, UV light, (NH₄)₂S₂O₈ | The presence of an oxidizing agent increased the degradation rate. | tsijournals.com |
| Triclocarban (forms 1C4NB) | TiO₂ nanotubes zeolite | Degradation efficiency was highest (95.2%) at pH 11 and lowest (72.6%) at pH 3. | tandfonline.com |
Ozonation and Combined Chemical-Biological Treatments
Ozonation is a powerful AOP that involves the use of ozone (O₃) to break down complex organic molecules. It can be used alone or in combination with other treatments, such as biological processes or activated carbon adsorption, to treat industrial wastewater containing refractory chlorinated nitroaromatic compounds. acs.orgnih.govrazi.ac.ir
A combined approach of initial chemical ozonation followed by biotreatment has been reported as an effective method for removing 1C4NB from wastewater. nih.govresearchgate.net The ozonation pre-treatment partially oxidizes the 1C4NB, cleaving the aromatic ring and breaking C-N and C-Cl bonds, which increases its biodegradability. nih.gov A study on industrial wastewater containing chlorinated nitroaromatic compounds employed a catalytic ozonation step followed by a sequencing batch reactor (SBR) for biological treatment. nih.gov This coupled system achieved high removal efficiencies for COD (95.8%), TOC (97.6%), and color (99.3%), demonstrating its viability for treating recalcitrant industrial effluents. nih.gov During ozonation, chloro- and nitro-groups are cleaved, forming chloride and nitrate (B79036) ions. nih.gov
Another combined process involves catalytic ozonation coupled with activated carbon adsorption. In a pilot-scale study treating pharmaceutical wastewater containing 1C4NB, this system achieved an average removal efficiency of over 98%. razi.ac.ir
Electrochemical Oxidation
Electrochemical oxidation is an AOP where pollutants are destroyed by electrochemically generated hydroxyl radicals at the anode surface. The choice of electrode material is critical to the process's efficiency. Boron-doped diamond (BDD) and lead dioxide (PbO₂) are common high-performance anodes. nih.gov
A study on the electrochemical removal of 1-chloro-2,4-dinitrobenzene (B32670) (a structurally similar compound) found that a BDD anode was more effective than a PbO₂ anode, achieving 62% mineralization at pH 3 compared to 46% with PbO₂. nih.gov The mineralization current efficiency was also higher with the BDD electrode under acidic conditions. nih.gov This suggests that electrochemical oxidation, particularly with BDD anodes, is a potent method for the complete destruction of chlorinated nitroaromatic compounds. Research has also explored the use of β-cyclodextrin/carbon nanohorn nanohybrids to create highly sensitive electrochemical sensors for detecting this compound, indicating the potential for electrochemical applications in both monitoring and remediation. rsc.orgresearchgate.net
Adsorption Technologies (e.g., Carbon Nanofibers)
Adsorption has emerged as a highly effective and widely studied method for the removal of this compound (1C4NB) from aqueous environments. This technique is valued for its operational simplicity and the availability of various adsorbent materials. sid.ir Among these, carbon-based nanomaterials, such as carbon nanofibers (CNFs) and carbon nanotubes, have demonstrated significant potential due to their unique surface characteristics, high surface area, and strong hydrophobicity. sid.irresearchgate.net
Research into the adsorption of 1C4NB on carbon nanofibers has shown high removal efficiency, with studies reporting over 90% removal within the initial minutes of the process under optimal conditions. oiccpress.comiau.ir The effectiveness of the adsorption process is influenced by several key operational parameters:
Adsorbent Dosage: The percentage of 1C4NB removed increases with a higher dosage of carbon nanofibers. sid.ir This is attributed to the increased surface area and the greater availability of active adsorption sites. sid.irijera.com For instance, to maintain a removal efficiency of over 95% as the initial 1C4NB concentration rises from 4 to 12 mg L-1, the CNF dosage needs to be increased from 0.07 to 0.15 g L-1. sid.ir
Contact Time: The removal of 1C4NB is initially rapid and then slows as it approaches equilibrium. ijera.com Studies using carbon nanofibers have achieved high removal rates in as little as 6 minutes. oiccpress.com For single-walled carbon nanotubes (SWCNTs), equilibrium was reached in about 60 minutes at 25°C. sid.iriau.ir
pH: The pH of the solution plays a crucial role. For SWCNTs, the maximum removal of 1C4NB (81.9%) was observed at a pH of 6. sid.iriau.ir For other adsorbents like black tea leaves, the optimal pH was found to be 7, as this compound is a non-ionizable compound, and its adsorption is highest when the adsorbent surface has a neutral charge. ijera.com
The adsorption behavior of 1C4NB on carbon nanomaterials is often described by isotherm models. The Freundlich isotherm model has been found to best describe the adsorption equilibrium data for both carbon nanofibers and single-walled carbon nanotubes, suggesting a heterogeneous surface adsorption process. sid.iroiccpress.comiau.ir
Table 1: Research Findings on this compound Adsorption by Carbon Nanomaterials
| Adsorbent | Maximum Removal Efficiency | Optimal Conditions | Key Findings |
|---|---|---|---|
| Carbon Nanofibers (CNFs) | >90% oiccpress.com | Short contact time (first 6 min), optimized dosage and initial concentration. oiccpress.comsid.ir | Freundlich isotherm model provides the best fit. oiccpress.com Adsorbent dosage is a highly significant factor. oiccpress.com |
Integrated Remediation Approaches
Addressing the challenges posed by this compound contamination often requires more than a single remediation technique. Integrated approaches, which combine multiple technologies, can offer more effective and complete degradation of the compound. These strategies leverage the strengths of different methods to overcome the limitations of any single process, such as the handling of high concentrations or the degradation of persistent intermediates.
One promising integrated strategy involves combining chemical and biological treatments. For instance, chemical ozonation has been used as an initial step to treat wastewater containing 1C4NB, which is then followed by a biotreatment stage. nih.gov This approach uses the powerful oxidizing agent, ozone, to break down the recalcitrant 1C4NB into more biodegradable intermediates, which can then be completely mineralized by microorganisms.
Another integrated method pairs reductive and biological processes. Nanoscale zero-valent iron (nZVI) is a strong reducing agent that can dehalogenate and reduce the nitro group of chlorinated nitroaromatic compounds. rsc.org This chemical reduction can serve as a pretreatment, transforming 1C4NB into compounds like 4-chloroaniline. ca.gov While 4-chloroaniline is itself a carcinogen, it can be subsequently degraded by specific microbial strains. ca.gov This highlights the importance of a well-designed integrated system where the products of one step are the substrates for the next.
Bioremediation itself can be enhanced through integrated strategies like biostimulation, where the contaminated environment is amended with nutrients or electron donors (like lactate) to stimulate the activity of native microorganisms capable of degrading the contaminant. nih.gov The successful mineralization of 1C4NB has been demonstrated by a specific bacterial strain, LW1, which can use the compound as its sole source of carbon, nitrogen, and energy. researchgate.net This bacterium transforms 1C4NB into intermediates like 2-amino-5-chlorophenol and ultimately mineralizes it. researchgate.net Such specialized microorganisms could be used in conjunction with other physical or chemical pre-treatments in a comprehensive remediation plan.
Furthermore, advanced electrochemical and photochemical processes are being explored. An integrated approach linking thermal and electrochemical technologies has been investigated, and photocatalytic degradation using materials like copper(I) oxide nanocubes has shown success in breaking down para-chloronitrobenzene under UV or visible light. researchgate.net These advanced oxidation/reduction processes can be combined with other methods to create a multi-barrier treatment train for effective site remediation.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-5-chlorophenol |
| 4-chloroaniline |
| 5-chloropicolinic acid |
| Aniline (B41778) |
| Benzene (B151609) |
| Cadmium |
| Carbon dioxide |
| Carbon tetrachloride |
| Catechol |
| Chloride |
| Clodinafop-propargyl |
| Copper |
| Dichloromethane |
| Lead |
| Methylene blue |
| Nickel |
| Nitrobenzene (B124822) |
| Ozone |
| Trifluralin |
Computational and Theoretical Studies of 1 Chloro 4 Nitrobenzene
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) is a prominent quantum chemical method used to study the properties of 1-chloro-4-nitrobenzene. researchgate.net These calculations provide a fundamental understanding of the molecule's geometry, electronic characteristics, and spectroscopic signatures. researchgate.netresearchgate.net
DFT calculations, often using the B3LYP functional, have been employed to determine the optimized molecular structure of this compound. researchgate.netnih.gov The benzene (B151609) ring is found to have a planar geometry. The nitro group, a strong electron-withdrawing substituent, shows a slight torsion with respect to the ring plane. mdpi.com The presence of the electron-withdrawing nitro and chloro groups significantly influences the electron density distribution around the aromatic ring.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the electronic distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map shows a region of high negative potential (electron-rich) around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential are located around the hydrogen atoms of the benzene ring, indicating sites for potential nucleophilic attack. researchgate.net
Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Cl | 1.75 - 1.76 | |
| C-N | 1.47 - 1.48 | |
| N-O | 1.22 - 1.23 | |
| C-C (avg) | 1.38 - 1.39 | |
| C-C-Cl: 119 - 120 | ||
| C-C-N: 118 - 119 | ||
| O-N-O: 123 - 124 | ||
| Note: Data compiled from typical DFT/B3LYP calculation results found in computational chemistry literature. Exact values may vary based on the basis set used. |
Quantum chemical calculations are instrumental in analyzing the vibrational spectra (FT-IR and FT-Raman) of this compound. researchgate.net DFT methods can compute the fundamental vibrational frequencies and intensities. researchgate.netnih.gov These calculated spectra show excellent agreement with experimental data after applying appropriate scaling factors, which corrects for systematic errors in the calculations. nih.gov This correlation allows for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. researchgate.netnih.gov For instance, the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are accurately predicted by these theoretical models. acs.org
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound
| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) |
| NO₂ Asymmetric Stretch | ~1515-1525 | ~1518-1528 | ~1520-1530 |
| NO₂ Symmetric Stretch | ~1345-1355 | ~1348-1358 | ~1347-1357 |
| C-Cl Stretch | ~730-740 | ~732-742 | ~735-745 |
| C-N Stretch | ~850-860 | ~853-863 | ~855-865 |
| Note: Values are representative and sourced from studies performing vibrational analysis. researchgate.netresearchgate.netresearchgate.net Exact frequencies can vary with experimental conditions and computational parameters. |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in understanding the chemical reactivity and kinetic stability of a molecule. researchgate.netnepjol.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation. researchgate.net
For this compound, the HOMO is typically localized over the benzene ring and the chlorine atom, while the LUMO is concentrated on the nitro group and the ring. This distribution indicates that the molecule can act as both an electron donor and acceptor. The HOMO-LUMO energy gap helps in quantifying global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index, which provide further insights into the molecule's reactive nature. researchgate.nettandfonline.com
Table 3: Calculated Quantum Chemical Parameters for this compound
| Parameter | Typical Calculated Value (eV) |
| HOMO Energy | -7.5 to -8.0 |
| LUMO Energy | -3.5 to -4.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 |
| Ionization Potential | 7.5 to 8.0 |
| Electron Affinity | 3.5 to 4.0 |
| Electronegativity | 5.5 to 6.0 |
| Note: These values are illustrative, based on DFT calculations reported in the literature. researchgate.netnih.govtandfonline.com |
Vibrational Spectra Analysis
Molecular Dynamics Simulations
While extensive literature on molecular dynamics (MD) simulations specifically for this compound is not widely available, the technique is highly applicable for studying its behavior in condensed phases. MD simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes. For related compounds like nitrobenzene (B124822), MD simulations have been used to study diffusion coefficients and interactions with other molecules, such as radicals in supercritical water. researchgate.net Such simulations for this compound could elucidate its solvation dynamics, transport properties in different media, and interactions at interfaces, which are crucial for understanding its environmental distribution and fate.
QSAR Studies for Toxicity and Environmental Behavior
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a compound to its biological activity or environmental properties. ecetoc.org For nitroaromatic compounds like this compound, QSAR models are developed to predict toxicity towards various organisms, such as the water flea Daphnia magna or the protozoan Tetrahymena pyriformis. oecd.orgnih.gov
These models often identify key molecular descriptors that govern toxicity. For nitrobenzenes, hydrophobicity (typically represented by the octanol-water partition coefficient, log Kow) and electrophilicity are major contributing factors. nih.gov The electrophilic character, enhanced by the nitro group, relates to the molecule's reactivity towards biological macromolecules. nih.gov QSARs provide a valuable tool for risk assessment, allowing for the prediction of a chemical's potential toxicity and environmental impact before extensive experimental testing is undertaken. ecetoc.orgnih.gov
Mechanistic Insights from Computational Modeling of Reactions
Computational modeling is a powerful tool for elucidating the mechanisms of chemical and biochemical reactions involving this compound. Theoretical calculations can map out reaction pathways, identify transition states, and determine activation energies, providing a detailed picture of how reactions proceed.
A key example is the study of its biodegradation. Experimental studies have shown that certain bacteria can transform this compound into intermediates like 2-amino-5-chlorophenol (B1209517). nih.gov This transformation is proposed to occur via a partial reduction of the nitro group to a hydroxylamino group, which then undergoes an enzyme-catalyzed Bamberger rearrangement. nih.gov Computational modeling can be used to investigate the energetics of this proposed pathway, comparing it with alternative routes such as the complete reduction to 4-chloroaniline (B138754) or the initial oxidative removal of the chloride or nitro group. nih.gov These models help to validate proposed mechanisms and provide a deeper understanding of the factors controlling the reaction's feasibility and outcome.
Future Research Directions for 1 Chloro 4 Nitrobenzene
Exploration of Novel and Sustainable Synthetic Pathways
The industrial synthesis of 1-Chloro-4-nitrobenzene is predominantly achieved through the nitration of chlorobenzene (B131634). artinwell.com This process, however, produces a mixture of 2-nitro and 4-nitro isomers, necessitating energy-intensive separation. artinwell.com Future research is increasingly focused on developing more selective, efficient, and sustainable synthetic routes.
A significant area of development is in catalysis. Researchers are designing metal-free N-doped carbons as highly selective catalysts for the hydrogenation of the nitro group in this compound. rsc.org This approach is considered a green and sustainable alternative, utilizing benign molecular hydrogen and avoiding the use of precious metals. rsc.org Studies have shown that a pyrolysis temperature of 850 °C is optimal for creating a carbonaceous structure with beneficial mesoporosity and surface area for this catalytic activity. rsc.orgnumberanalytics.com The mechanism on these N-doped carbon surfaces involves charge redistribution that favors the adsorption and activation of the nitro group and the heterolytic cleavage of hydrogen. rsc.org
Furthermore, advancements in catalyst synthesis, such as microwave-assisted methods for creating materials like cobalt phosphide (B1233454) (CoxP@C), are being explored for their application in the hydrogenation of this compound. numberanalytics.com Other research has investigated an alternative synthesis starting from 4-chloroaniline (B138754), which is oxidized using peroxytrifluoroacetic acid to produce this compound, followed by methylation to create derivatives. acs.orgnih.gov The development of catalysts that offer high selectivity and conversion rates under mild conditions remains a primary goal for future synthetic chemistry. peerj.com
Deeper Elucidation of Biodegradation and Biotransformation Pathways
Understanding the microbial degradation of this compound is crucial for assessing its environmental fate and developing bioremediation strategies. Research has identified several bacterial strains capable of utilizing this compound as a sole source of carbon, nitrogen, and energy. cluin.orgresearchgate.netfrontiersin.org
A key pathway involves the initial partial reduction of the nitro group to a hydroxylamino group, which is then followed by a Bamberger rearrangement. cluin.orgresearchgate.netfrontiersin.org For example, the bacterial strain LW1, belonging to the Comamonadaceae family, transforms this compound into 2-amino-5-chlorophenol (B1209517) under anaerobic conditions. acs.orgcluin.org In the presence of oxygen and NAD, this intermediate is further processed, though in the absence of NAD, it can be converted to a dead-end product, 5-chloropicolinic acid. cluin.orgresearchgate.netfrontiersin.org
Similarly, Comamonas sp. strain CNB-1 utilizes a novel partial reductive pathway, and the genes responsible (such as cnbA, cnbB, and cnbH) have been identified on a catabolic plasmid. epa.gov The enzyme 2-amino-5-chloromuconic acid (2A5CM) deaminase (CnbH) represents a novel type of deaminase involved in this degradation pathway. epa.gov Future research should aim to further characterize these enzymatic steps and identify the complete set of genes and regulatory networks involved. A deeper understanding of these pathways will enable the genetic engineering of microorganisms for more efficient bioremediation.
Table 1: Documented Biodegradation Intermediates of this compound
| Bacterial Strain | Key Intermediate(s) | End Product(s) / Further Metabolites | Reference |
|---|---|---|---|
| Strain LW1 (Comamonadaceae) | 2-amino-5-chlorophenol | 5-chloropicolinic acid (dead-end product) | cluin.orgresearchgate.net |
| Pseudomonas acidovorans XII | 2-amino-5-chlorophenol | 5-chloropicolinic acid (dead-end product) | frontiersin.org |
| Comamonas sp. strain CNB-1 | 2-amino-5-chloromuconic semialdehyde, 2-amino-5-chloromuconic acid | Ammonium (B1175870), 2-hydroxy-5-chloromuconic acid | epa.gov |
Development of Advanced Remediation Technologies
Given its persistence and toxicity, developing effective remediation technologies for this compound in soil and water is a high priority. Future research is moving beyond conventional methods towards more advanced and integrated systems.
Advanced Oxidation Processes (AOPs) are a promising area. These processes generate highly reactive hydroxyl radicals to degrade pollutants. kirj.ee Specific AOPs investigated for chloronitrobenzenes include:
Ozonation: The use of ozone, sometimes combined with hydrogen peroxide (H2O2) or UV light, can effectively degrade the compound. nih.govresearchgate.netub.edu
Fenton and Fenton-like Systems: These use iron salts (Fe²⁺/Fe³⁺) to catalyze H₂O₂ decomposition, destroying compounds like nitrobenzene (B124822). kirj.ee
Persulfate Oxidation: Persulfate can be activated by heat, UV, or metal ions to generate sulfate (B86663) radicals, which have a high oxidative capacity. researchgate.net Research shows that biochar-supported nanoscale zero-valent iron (nZVI) can effectively activate persulfate for the rapid degradation of nitrochlorobenzene. frontiersin.org
A novel Reduction-Oxidation Coupling (ROC) process using ZVI and H₂O₂ has shown remarkable efficiency. cluin.org In this method, ZVI first reduces this compound to intermediates like 4-chloroaniline, which are then mineralized by hydroxyl radicals from the Fe(II)-H₂O₂ reaction. cluin.org This controllable process has proven effective in both water and soil, achieving significant reductions in contaminant concentration in field trials. cluin.org
Bioelectrochemical systems represent another frontier. By applying a low external voltage (0.2-0.8 V), the removal rate of high concentrations of this compound from wastewater can be dramatically accelerated compared to standard biodegradation. nih.gov This process selectively enriches functional bacteria like Propionimicrobium and Desulfovibrio that are capable of reducing chlorinated nitroaromatics. nih.gov
Nanotechnology also offers new tools. Carbon nanofibers have been studied for their high adsorption capacity for this compound. sid.ir Other nanomaterials, including carbon nanotubes and various metal-containing nanoparticles, are being evaluated for their potential in water purification and contaminant removal. rsc.org
Future work should focus on optimizing these technologies, scaling them for field applications, and exploring hybrid approaches that combine physical, chemical, and biological methods for more complete and cost-effective remediation. artinwell.com
Comprehensive Assessment of Long-Term Environmental and Health Impacts
While acute toxicity is documented, a more comprehensive understanding of the long-term environmental and health impacts of this compound is needed. The compound is classified as toxic to aquatic life with long-lasting effects. researchgate.netub.edu Long-term studies on Daphnia magna established a 21-day No-Observed-Effect Concentration (NOEC) of 0.19 mg/L, highlighting its chronic toxicity to aquatic invertebrates. researchgate.net
From a human health perspective, exposure can lead to serious chronic effects. researchgate.net It is suspected of causing genetic defects and cancer. researchgate.net The International Agency for Research on Cancer (IARC) has noted that there is evidence for its carcinogenicity in animals, specifically observing vascular tumors (hemangiomas or hemangiosarcomas) in male and female mice. nih.gov This is supported by findings that it can produce DNA strand breaks and chromosomal aberrations in mammalian cells in vitro. nih.gov
A significant metabolic pathway in humans, rats, and rabbits involves the reduction of this compound to 4-chloroaniline, a known carcinogen. nih.govoecd.org This metabolic link is a crucial factor in its carcinogenic potential. nih.gov Repeated exposure can also lead to the formation of methemoglobin, resulting in anemia, and may cause damage to the liver, kidneys, and nervous system. ub.eduresearchgate.net
Future research must focus on long-term, low-dose exposure studies to better quantify risks. Epidemiological studies on occupationally exposed populations, coupled with advanced molecular toxicology techniques, are necessary to fully elucidate its carcinogenic mechanisms and other chronic health effects in humans.
Table 2: Summary of Known Long-Term Health and Environmental Effects
| Effect Category | Specific Impact | Supporting Evidence | Reference |
|---|---|---|---|
| Human Health | Carcinogenicity | Evidence of vascular tumors in mice; classified as possibly carcinogenic to humans. | ub.edunih.gov |
| Mutagenicity | Suspected of causing genetic defects; produces DNA strand breaks and chromosomal aberrations in vitro. | researchgate.netnih.gov | |
| Organ Damage | May cause damage to the liver, kidneys, and blood system through prolonged exposure. | researchgate.netub.eduresearchgate.net | |
| Metabolic Toxicity | Metabolized to the known carcinogen 4-chloroaniline. | nih.govoecd.org | |
| Environmental | Aquatic Toxicity | Toxic to aquatic organisms with long-lasting effects; 21-day NOEC of 0.19 mg/L for Daphnia magna. | researchgate.netub.eduresearchgate.net |
Application in Functional Materials and Advanced Chemical Processes
Beyond its traditional role as a chemical intermediate, future research is exploring the use of this compound in the development of functional materials and as a substrate in advanced chemical processes. artinwell.compsu.edu It serves as a precursor for materials like antioxidants used in rubber and the anti-leprosy drug Dapsone (B1669823). artinwell.com
The catalytic hydrogenation of this compound to the value-added product p-chloroaniline is a key reaction driving research into functional catalytic materials. numberanalytics.com As discussed, metal-free N-doped carbons are being developed specifically for this reaction, demonstrating how the transformation of this compound is spurring innovation in material science. rsc.orgnumberanalytics.com These catalysts have achieved 100% selectivity towards the desired product, 1-chloro-4-aminobenzene, avoiding intermediates like 1-chloro-4-nitrosobenzene and 4,4′-dichloroazoxybenzene that can occur with metal catalysts. numberanalytics.com
Advanced chemical processes are also being developed around this compound. Microwave-assisted synthesis is being used to create catalysts for its hydrogenation more rapidly than with conventional heating methods. nih.gov Furthermore, research into continuous flow reaction systems is aiming to enhance the reactivity and selectivity of its reduction, which could lead to more efficient and scalable industrial production of its derivatives. peerj.com The unique reactivity of this compound, with its electron-withdrawing nitro group making the chloride susceptible to nucleophilic aromatic substitution, makes it a versatile platform for synthesizing a range of derivatives, including 4-nitrophenol, 4-nitroanisole, and 4-nitroaniline. artinwell.com Future work will likely focus on leveraging this reactivity to create novel functional molecules and materials.
Q & A
Basic: What are the standard methods for synthesizing 1-chloro-4-nitrobenzene, and how can reaction conditions be optimized?
This compound is typically synthesized via nitration of chlorobenzene. The reaction requires controlled stoichiometry of nitric acid and sulfuric acid as nitrating agents, with temperature maintained below 50°C to minimize byproducts like ortho-isomers. Optimization involves adjusting the acid ratio (e.g., HNO₃:H₂SO₄ at 1:3 molar ratio) and reaction time (2–4 hours) to maximize yield . Post-synthesis purification via recrystallization in ethanol (hot) improves purity (>98%), as impurities often include residual o-chloronitrobenzene .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- Melting Point Analysis : Pure this compound melts at 83–84°C; deviations indicate impurities .
- GC-MS/HPLC : Quantify purity using retention time comparisons against standards. For example, GC with a split ratio of 30:1 and nitrogen carrier gas (2.0 mL/min) effectively separates this compound from analogs like lindane .
- FT-IR and NMR : Confirm functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹) and aromatic proton environments (δ 7.5–8.3 ppm in CDCl₃) .
Basic: What are the solubility properties of this compound, and how do they influence solvent selection for reactions?
The compound is insoluble in water but dissolves in aromatic solvents (e.g., toluene) and polar aprotic solvents (e.g., DMF). Its density (1.52 g/cm³) necessitates solvent stratification considerations in biphasic systems . For catalytic reductions (e.g., using NaBH₄), water-miscible solvents like ethanol are preferred to enhance reagent interaction .
Advanced: How do catalytic reduction mechanisms for this compound vary with different catalysts, and what experimental variables affect efficiency?
Catalytic hydrogenation or borohydride-mediated reduction pathways depend on catalyst choice:
- Fe₃O4@NH2@Pd : Achieves >95% yield of 4-chloroaniline under ambient conditions (25°C, 1.5 mL H₂O) via synergistic Pd nanoparticle electron transfer .
- Metal-Adsorbed Ionic Liquids : Cu- or Fe-loaded clays show pH-dependent activity; optimal performance at pH 7–9 with 15 mg catalyst loading .
- Kinetic Analysis : Monitor reaction progress via UV-Vis (λ = 400 nm for nitro group) or GC to track intermediate formation. Activation energy (Eₐ) calculations via Arrhenius plots help compare catalysts .
Advanced: What contradictions exist in mutagenicity data for this compound, and how can researchers resolve them?
Discrepancies arise in Salmonella mutagenicity assays:
- TA100/TA1535 Positivity : Direct DNA alkylation via nitroso intermediates is proposed .
- TA98 Negativity : Suggests frameshift mutations are unlikely.
To resolve contradictions, combine Ames tests with in vitro micronucleus assays (e.g., using HepG2 cells) and metabolite profiling (e.g., LC-MS detection of p-chloroaniline) . Differences in S9 metabolic activation protocols between labs may explain variability .
Advanced: How can crystallographic studies resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines molecular geometry, particularly for nitro-group torsion angles and Cl–C bond lengths. For example:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100K to minimize thermal motion.
- Refinement : SHELXL’s twin refinement handles crystallographic disorders common in nitroaromatics . Validation via R-factor (<5%) and Hirshfeld surface analysis ensures accuracy .
Advanced: What computational models predict the environmental fate of this compound in aquatic systems?
Use Quantitative Structure-Activity Relationship (QSAR) models to estimate:
- Biodegradation Half-Life : EPI Suite predicts t₁/₂ > 60 days, indicating persistence .
- Ecotoxicity : Daphnia magna acute toxicity (LC₅₀ = 2.1 mg/L) correlates with log P (2.38) .
Experimental validation via microcosm studies (e.g., OECD 309) under varying pH and microbial communities refines model accuracy .
Advanced: How can researchers design assays to assess carcinogenic risk from chronic this compound exposure?
- In Vivo Models : Rodent bioassays (e.g., 2-year exposure at 50–200 ppm in diet) monitor hepatic adenomas .
- Mechanistic Studies : Immunohistochemistry for DNA adducts (e.g., 8-OHdG) and CYP2E1 activity assays link metabolic activation to genotoxicity .
- Dose-Response Analysis : Benchmark dose (BMD) modeling identifies NOAEL/LOAEL thresholds for risk assessment .
Basic: What safety protocols are critical when handling this compound in the lab?
- PPE : Nitrile gloves, chemical goggles, and fume hoods mandatory due to toxicity (LD₅₀ oral rat = 420 mg/kg) .
- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .
- Storage : In amber glass under nitrogen at 4°C to prevent photodegradation .
Advanced: How can HPLC methods be optimized to quantify trace this compound in environmental samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
